4-Methylphenylhydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMBIJWZVIZZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35467-65-3 (hydrochloride), 637-60-5 (mono-hydrochloride) | |
| Record name | 4-Methylphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80202166 | |
| Record name | 4-Methylphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-44-6 | |
| Record name | (4-Methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLPHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS424488W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methylphenylhydrazine synthesis from p-toluidine
An In-depth Technical Guide to the Synthesis of 4-Methylphenylhydrazine from p-Toluidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical synthesis of this compound, a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and dye industries. The primary synthetic route, originating from p-toluidine, involves a two-step process: diazotization followed by reduction. This guide details the underlying reaction mechanisms, provides specific experimental protocols, summarizes quantitative data, and illustrates key processes through diagrams.
Overall Synthesis Pathway
The conversion of p-toluidine to this compound is a classic and reliable method in organic chemistry. The synthesis is initiated by the diazotization of the primary aromatic amine, p-toluidine, to form the corresponding 4-methylbenzenediazonium salt. This intermediate is typically not isolated and is immediately used in the subsequent reduction step. Various reducing agents can be employed for this second step, leading to the final product, which is often isolated as its more stable hydrochloride salt.
The two fundamental stages are:
-
Diazotization: p-Toluidine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to yield 4-methylbenzenediazonium chloride.[1]
-
Reduction: The diazonium salt is then reduced to this compound. Common reducing agents include sodium sulfite (Na₂SO₃), stannous chloride (SnCl₂), or zinc (Zn) dust in an acidic medium.[2][3][4][5]
Reaction Mechanism and Workflow
The reaction proceeds through the formation of a highly reactive nitrosonium ion (NO⁺) which acts as the electrophile in the diazotization step. The subsequent reduction of the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂) completes the synthesis.
The following diagram illustrates the general experimental workflow for this synthesis, highlighting the key operational stages from starting materials to the final product.
Quantitative Data Presentation
The efficiency of the synthesis can vary based on the chosen reducing agent and reaction conditions. The following table summarizes quantitative data from established protocols.
| Parameter | Method A: Sodium Sulfite Reduction[2] | Method B: Zinc Powder Reduction[3] |
| Starting Material | p-Toluidine | p-Toluidine |
| Molar Amount (p-Toluidine) | 0.1 mol (10.7 g) | 0.467 mol (50 g) |
| Diazotization Step | ||
| Acid | Dilute Hydrochloric Acid | 37% Concentrated Hydrochloric Acid (150 ml) |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 35% Sodium Nitrite Solution |
| Molar Amount (NaNO₂) | 0.105 mol (7.3 g) | 0.471 mol (85.7 g of 35% solution) |
| Temperature | Not specified, but typically 0-5 °C | 0-5 °C |
| Reaction Time | 1 hour | 1.5 hours |
| Reduction Step | ||
| Reducing Agent | Sodium Sulfite (Na₂SO₃) | Zinc Powder (Zn) |
| Molar Amount (Reducer) | 0.3 mol (37.8 g) | 1.84 mol (120 g) |
| Additional Reagents | Conc. Hydrochloric Acid (0.3 mol, 25 ml) | Conc. HCl (450 ml), Water (450 ml) |
| Temperature | 80 °C, then raised to 95 °C | 18 °C |
| Reaction Time | 1.5 hours, then 2.5 hours | Until reaction completion |
| Work-up & Isolation | ||
| Procedure | Stand at room temp overnight, filter solid | Basify with 20% NaOH to pH 10, cool, filter |
| Final Product | This compound Hydrochloride | Crude this compound |
| Yield | 12.9 g (90.0%) | 26.9 g (Crude) |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound hydrochloride.
Protocol A: Reduction using Sodium Sulfite
This protocol is adapted from a procedure with a reported high yield.[2]
Materials:
-
p-Toluidine (4-methylaniline): 10.7 g (0.1 mol)
-
Dilute Hydrochloric Acid
-
Sodium Nitrite (NaNO₂): 7.3 g (0.105 mol)
-
Sodium Sulfite (Na₂SO₃): 37.8 g (0.3 mol)
-
Concentrated Hydrochloric Acid: 25 ml
-
Deionized Water
-
200 ml Round Bottom Flask
-
Stirring apparatus, ice bath
Procedure:
-
Diazotization:
-
In a 200 ml round bottom flask, mix p-toluidine (10.7 g) with dilute hydrochloric acid. Cool the mixture in an ice bath to 0-5 °C.
-
Prepare a solution of sodium nitrite (7.3 g) in 30 ml of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-toluidine mixture while maintaining the temperature between 0-5 °C with vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture for 1 hour in the ice bath.
-
Filter the resulting clear liquid (the 4-methylbenzenediazonium chloride solution) to remove any solid impurities.
-
-
Reduction:
-
Prepare a solution of sodium sulfite (37.8 g) in 70 ml of water in a separate flask.
-
Heat the sodium sulfite solution to 80 °C.
-
Add the cold, filtered diazonium salt solution dropwise to the hot sodium sulfite solution. The reaction is exothermic; maintain control over the addition rate.
-
Stir the reaction mixture at 80 °C for approximately 1.5 hours.
-
-
Hydrolysis and Isolation:
-
Slowly add concentrated hydrochloric acid (25 ml) to the reaction mixture.
-
Increase the reaction temperature to 95 °C and continue the reaction for about 2.5 hours.
-
Upon completion, allow the mixture to cool and stand at room temperature overnight. This compound hydrochloride will precipitate as a solid.
-
Collect the solid product by filtration and dry it thoroughly. The expected yield is approximately 12.9 g (90.0%).[2]
-
Protocol B: Reduction using Zinc Powder and Hydrochloric Acid
This protocol is based on a patent describing the use of zinc as a reducing agent.[3]
Materials:
-
p-Toluidine (4-methylaniline): 50 g (0.467 mol)
-
37% Concentrated Hydrochloric Acid: 150 ml for diazotization, 450 ml for reduction
-
35% Sodium Nitrite aqueous solution: 85.7 g
-
Zinc Powder: 120 g
-
20% Sodium Hydroxide solution
-
Deionized Water
-
1L three-necked flask
-
Stirring apparatus, ice-salt bath
Procedure:
-
Diazotization:
-
Add p-toluidine (50 g) and 37% concentrated hydrochloric acid (150 ml) to a 1L three-necked flask.
-
Cool the mixture to 2 °C using an ice-salt bath.
-
While stirring, add 85.7 g of a 35% sodium nitrite aqueous solution. Maintain the temperature between 0 and 5 °C throughout the addition.
-
Continue stirring at this temperature for 1.5 hours to complete the diazotization.
-
-
Reduction:
-
To the cold diazonium salt solution, add 450 ml of 37% concentrated hydrochloric acid, 450 ml of water, and 120 g of zinc powder.
-
Maintain the reaction temperature at 18 °C with stirring until the reaction is complete (indicated by the solution turning off-white).
-
-
Isolation of Crude Free Base:
-
Cool the reaction mixture to 5 °C.
-
Add 20% sodium hydroxide solution until the pH of the reaction mixture reaches 10.
-
Maintain the temperature at 5 °C for 1 hour to allow for the precipitation of crystals.
-
Filter the mixture to obtain 26.9 g of crude this compound. This crude product can be further purified and converted to the hydrochloride salt if desired.[3]
-
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Methylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylphenylhydrazine, also known as p-tolylhydrazine, is an important organic intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds. Its hydrazine functional group imparts a unique reactivity that is leveraged in the creation of diverse molecular scaffolds, notably in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its commonly used hydrochloride salt. Detailed experimental protocols for its synthesis and for the determination of key physical properties are presented. Furthermore, its role as a precursor in the development of bioactive molecules, such as antifungal agents and cyclooxygenase/lipoxygenase (COX/LOX) inhibitors, is discussed.
Core Physicochemical Properties
This compound is a colorless to light yellow crystalline solid. Its properties are distinct from its more commonly handled hydrochloride salt form, which exhibits different solubility and melting point characteristics. The quantitative physicochemical data for both the free base and its hydrochloride salt are summarized below for clear comparison.
This compound (Free Base)
This table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [2] |
| CAS Number | 539-44-6 | [2] |
| Appearance | Colorless crystals or white crystalline powder | |
| Melting Point | 61-65 °C | [3] |
| Boiling Point | 242.8 ± 9.0 °C (Predicted) | [3] |
| Density | 1.087 ± 0.06 g/cm³ (Predicted) | |
| pKa | 5.40 ± 0.20 (Predicted) | [3] |
| Flash Point | 115.3 °C | |
| Vapor Pressure | 0.0333 mmHg at 25°C | |
| Solubility | Soluble in water, ethanol, and ether |
This compound Hydrochloride
The hydrochloride salt is often preferred for its improved stability and handling characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁ClN₂ | [4][5] |
| Molecular Weight | 158.63 g/mol | [4][6] |
| CAS Number | 637-60-5 | [4][7] |
| Appearance | Off-white to beige-brownish flaky powder | [4][6][8] |
| Melting Point | >200 °C (decomposes) | [4][6][8] |
| Solubility | Soluble in Water, DMSO, Methanol | [4][6][8] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [4][9] |
Chemical Reactivity and Stability
This compound is a versatile chemical intermediate. The hydrazine moiety (-NH-NH₂) is nucleophilic and readily reacts with carbonyl compounds such as aldehydes and ketones to form hydrazones. This reactivity is fundamental to its use in organic synthesis.
Stability: The compound is stable under normal storage conditions.[10] Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10] Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10] Reactivity: Due to its hydrazine structure, it may undergo oxidation reactions.[7] It is a key reagent in the synthesis of various heterocyclic compounds and has been utilized as a precursor for COX/LOX inhibitors and potent antifungal derivatives.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide established protocols for the synthesis of this compound hydrochloride and for the determination of fundamental physicochemical properties.
Synthesis of this compound Hydrochloride
This protocol describes a general procedure for the synthesis of this compound hydrochloride starting from 4-methylaniline (p-toluidine).[4][11]
Materials:
-
4-methylaniline (p-toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Round bottom flask (200 mL)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Diazotization: In a 200 mL round bottom flask, mix 4-methylaniline (10.7 g, 0.1 mol) with dilute hydrochloric acid. Cool the mixture.[4][11]
-
Slowly add a solution of sodium nitrite (7.3 g, 0.105 mol) in 30 mL of water dropwise to the cooled mixture while stirring. Maintain the temperature between 0 and 5°C.[12]
-
Continue stirring the reaction mixture for 1 hour, after which it is filtered to obtain a clear liquid.[4][11]
-
Reduction: In a separate container, prepare a solution of sodium sulfite (37.8 g, 0.3 mol) in 70 mL of water.[4][11]
-
Add the filtered clear liquid (the diazonium salt solution) dropwise to the sodium sulfite solution. The reaction temperature should be maintained at 80°C for approximately 1.5 hours.[4][11]
-
Hydrolysis and Precipitation: Slowly add concentrated hydrochloric acid (25 mL, ~0.3 mol) to the reaction mixture.[4][11]
-
Raise the reaction temperature to 95°C and continue the reaction for about 2.5 hours.[4][11]
-
Upon completion, allow the mixture to stand at room temperature overnight. This allows the product, this compound hydrochloride, to precipitate as a solid.[4][11]
-
Collect the solid product by filtration and dry it to obtain the final product. The reported yield for this procedure is approximately 90.0%.[4][11]
General Protocol for Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[4]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)[4]
-
Capillary tubes (sealed at one end)[11]
-
Thermometer
-
Sample (finely powdered)
Procedure (Thiele Tube Method):
-
Sample Preparation: Crush the crystalline solid into a fine powder. Pack a small amount of the powder into the open end of a capillary tube to a height of 1-2 mm.[3]
-
Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[4]
-
Insert the thermometer and attached capillary into the Thiele tube, which contains a high-boiling point liquid (e.g., mineral oil or silicone oil). The rubber band should remain above the oil level.[4]
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.[4] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[4]
-
Observation: Record the temperature (T₁) at which the first drop of liquid appears.[3]
-
Continue heating slowly and record the temperature (T₂) at which the last crystal of the solid melts completely.[3]
-
Reporting: The melting point is reported as the range from T₁ to T₂.[12]
General Protocol for Solubility Determination
This qualitative and semi-quantitative protocol is used to determine the solubility of a compound in various solvents.[6]
Materials:
-
Test tubes
-
Graduated cylinder or burette
-
Stirring rod
-
Compound to be tested
-
Solvents (e.g., water, ethanol, ether, 5% NaOH, 5% HCl)
Procedure:
-
Initial Test: Place a pre-weighed amount of the solid compound (e.g., 0.1 g) into a small test tube.[6]
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 3 mL) in small portions to the test tube.[6]
-
Mixing: After each addition, shake or stir the mixture thoroughly to facilitate dissolution.[8]
-
Observation: Observe if the compound dissolves completely. If it does not, continue adding the solvent in small, measured increments until complete dissolution is achieved or it becomes clear that the compound is insoluble.[8]
-
Quantification (Semi-quantitative): The solubility can be expressed in terms of the amount of solute per volume of solvent required for dissolution (e.g., mg/mL).[8]
-
Systematic Testing: For a comprehensive profile, this procedure is repeated with a range of solvents of varying polarity and pH (e.g., water, ether, 5% NaOH, 5% HCl) to classify the compound's solubility characteristics.[6]
Role in Drug Development and Chemical Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of various biologically active molecules. Its hydrazine group is key to forming larger, more complex structures.
The compound has been investigated for its role in creating derivatives with potential therapeutic applications. Due to its hydrazine moiety, it is a precursor in the development of novel anticancer drugs.[4][13] However, it's important to note that 4-tolylhydrazine monohydrochloride has also demonstrated tumorigenic potential in some studies.[4][13]
Furthermore, the N'-phenylhydrazide scaffold, which can be derived from phenylhydrazine precursors, has shown significant potential in the development of new antifungal agents, particularly against resistant strains of Candida albicans.[14][15] Similarly, hydrazine derivatives are used to synthesize compounds that act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets for anti-inflammatory drugs.[5][16]
Safety and Handling
This compound and its salts are classified as harmful and toxic.
-
Hazards: Harmful by inhalation, in contact with skin, and if swallowed. It can cause skin and respiratory irritation.[17]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[10][15] Avoid breathing dust or vapors.[15]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. For skin contact, wash off immediately with plenty of water.[10] If inhaled, move the person to fresh air.[10] If swallowed, call a poison center or doctor immediately.[17]
-
Storage: Store in a cool, dark, well-ventilated place in a tightly closed container under an inert atmosphere.[4][9][10]
This guide provides a foundational understanding of this compound for scientific and drug development applications. Due to its hazardous nature, all experimental work should be conducted with strict adherence to safety protocols in a controlled laboratory environment.
References
- 1. osha.gov [osha.gov]
- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pennwest.edu [pennwest.edu]
- 13. cdn.hach.com [cdn.hach.com]
- 14. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 4-Methylphenylhydrazine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Methylphenylhydrazine hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for the determination of solubility. This guide is intended to serve as a foundational resource for laboratory professionals in drug development and chemical synthesis.
Introduction to this compound Hydrochloride
This compound hydrochloride (CAS 637-60-5) is a crucial chemical intermediate in a variety of synthetic pathways.[1] It is particularly significant in the pharmaceutical industry as a building block for complex organic molecules, including novel anticancer drugs.[2][3] The compound typically appears as an off-white to beige-brownish flaky powder.[4][5] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing effective purification methods, and for formulation in drug discovery and development processes.
Solubility Data
A thorough review of scientific literature and chemical databases indicates that while qualitative solubility information is available, specific quantitative data for this compound hydrochloride is not extensively published. The available qualitative data is summarized in the table below.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source(s) |
| Water | Protic Polar | Data not available | Soluble | [4][6][7][8] |
| Methanol | Protic Polar | Data not available | Soluble | [3][5][6][7][9] |
| Ethanol | Protic Polar | Data not available | Soluble | [6][7] |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Data not available | Soluble | [3][5][9] |
Experimental Protocols
Synthesis of this compound Hydrochloride
The following is a general procedure for the synthesis of this compound hydrochloride, compiled from established methods.[3][10]
Materials:
-
4-methylaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Sodium sulfite
-
Round bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round bottom flask, mix 4-methylaniline with dilute hydrochloric acid.
-
Slowly add a solution of sodium nitrite dropwise to the mixture while stirring.
-
Continue to stir the reaction mixture for approximately one hour, then filter the solution.
-
Add the clear filtrate dropwise to an aqueous solution of sodium sulfite and heat the mixture to 80°C for about 1.5 hours.
-
Slowly add concentrated hydrochloric acid and increase the reaction temperature to 95°C, continuing the reaction for approximately 2.5 hours.
-
Allow the mixture to stand at room temperature overnight to allow the this compound hydrochloride to precipitate as a solid.
-
Collect the solid product by filtration and dry it appropriately.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound hydrochloride | 637-60-5 [chemicalbook.com]
- 4. This compound HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 5. This compound hydrochloride CAS#: 637-60-5 [m.chemicalbook.com]
- 6. 4 Methyl Phenyl Hydrazine Hcl at Best Price in Dombivli | Laurice Labs [tradeindia.com]
- 7. CAS 637-60-5: this compound hydrochloride [cymitquimica.com]
- 8. ssichem.com [ssichem.com]
- 9. 错误页 [amp.chemicalbook.com]
- 10. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 4-Methylphenylhydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylphenylhydrazine, a key chemical intermediate in various synthetic processes, including pharmaceutical development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both the free base and hydrochloride salt forms of the compound. Detailed experimental protocols and visual representations of analytical workflows are included to support researchers in their analytical and synthetic endeavors.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data obtained for this compound and its hydrochloride salt.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (free base) | CDCl₃ | 500 | 7.14-7.16 | m | 2H, Aromatic CH |
| 7.35-7.37 | m | 2H, Aromatic CH | |||
| 5.4 (broad s) | s | 1H, NH | |||
| 3.6 (broad s) | s | 2H, NH₂ | |||
| 2.36 | s | 3H, CH₃ | |||
| This compound HCl | D₂O | 90 | 7.26 | d | 2H, Aromatic CH |
| 7.04 | d | 2H, Aromatic CH | |||
| 2.31 | s | 3H, CH₃ |
Note: For the free base, the broad signals for NH and NH₂ protons are due to chemical exchange and quadrupole broadening. The multiplicity 'm' indicates a multiplet. For the hydrochloride salt in D₂O, the acidic protons on the nitrogen atoms are exchanged with deuterium and are not observed.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound (free base) | CDCl₃ | 146.1 | C-N |
| 129.8 | |||
| 129.2 | |||
| 113.5 | |||
| 20.4 | |||
| This compound HCl | Polysol | 145.8 | C-N |
| 130.3 | |||
| 129.7 | |||
| 114.0 | |||
| 20.2 |
Table 3: IR Spectroscopic Data
| Compound | Technique | Wavenumber (cm⁻¹) | Vibrational Mode |
| This compound (free base) | KBr Pellet | ~3300-3400 | N-H stretching (asymmetric and symmetric) |
| ~3020 | Aromatic C-H stretching | ||
| ~2920 | Aliphatic C-H stretching | ||
| ~1620 | N-H bending | ||
| ~1510, 1450 | Aromatic C=C stretching | ||
| ~810 | p-disubstituted benzene C-H bending | ||
| This compound HCl | KBr Pellet | ~2600-3200 (broad) | N⁺-H stretching |
| ~1600 | N⁺-H bending | ||
| ~1515 | Aromatic C=C stretching | ||
| ~815 | p-disubstituted benzene C-H bending |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | m/z | Relative Intensity (%) | Proposed Fragment |
| This compound (free base) | Electron Ionization (EI) | 122 | 100 | [M]⁺ |
| 106 | 57 | [M - NH₂]⁺ | ||
| 91 | 25 | [C₇H₇]⁺ (tropylium ion) | ||
| 77 | 36 | [C₆H₅]⁺ | ||
| This compound HCl | Electron Ionization (EI) | 122 | 100 | [M - HCl]⁺ |
| 106 | 57 | [M - HCl - NH₂]⁺ | ||
| 91 | 25 | [C₇H₇]⁺ (tropylium ion) | ||
| 77 | 36 | [C₆H₅]⁺ |
Note: The mass spectrum of the hydrochloride salt typically shows the fragmentation pattern of the free base after the loss of HCl.
Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound and its hydrochloride salt.
Materials:
-
This compound or this compound hydrochloride
-
Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker Avance 500 MHz)
Procedure:
-
Sample Preparation:
-
For the free base, dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
For the hydrochloride salt, dissolve approximately 5-10 mg of this compound hydrochloride in ~0.6 mL of D₂O in a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; D₂O: δ ~4.79 for ¹H).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound and its hydrochloride salt.
Materials:
-
This compound or this compound hydrochloride
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle
-
Pellet press
-
FTIR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.
Materials:
-
This compound
-
Suitable solvent (e.g., dichloromethane or methanol)
-
GC-MS system equipped with an electron ionization (EI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample solution into the GC-MS.
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium, constant flow rate of 1 mL/min.
-
Injector temperature: 250 °C.
-
Oven temperature program: Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
-
MS Conditions (example):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Scan range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak to determine the molecular ion and the major fragment ions.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
Crystal Structure Analysis of 4-Methylphenylhydrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structures of 4-Methylphenylhydrazine derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative crystallographic data, details experimental protocols for their synthesis and characterization, and visualizes the synthetic workflow.
Introduction
This compound and its derivatives, particularly Schiff bases (hydrazones), are versatile compounds known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The therapeutic potential of these compounds is often linked to their specific three-dimensional structures and intermolecular interactions in the solid state. X-ray crystallography is a powerful technique for elucidating these structural details at the atomic level, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on the synthesis, crystallographic analysis, and potential biological implications of Schiff base derivatives of this compound.
Synthesis and Crystallization of this compound Schiff Base Derivatives
The synthesis of this compound Schiff base derivatives typically involves a condensation reaction between this compound and a suitable aldehyde or ketone.
General Synthesis Protocol
A general and efficient method for the synthesis of these derivatives is the condensation reaction in an alcoholic solvent. The following protocol is a representative example:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the carbonyl compound.
-
Precipitation and Filtration: Upon cooling, the Schiff base derivative often precipitates out of the solution. The solid product is then collected by filtration.
-
Washing and Drying: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials and then dried in a desiccator or under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, chloroform, or DMF-ethanol).[1][2]
The following diagram illustrates the general workflow for the synthesis and characterization of this compound Schiff base derivatives.
Crystal Structure Data
The following tables summarize the crystallographic data for representative this compound Schiff base derivatives found in the literature. These tables provide key parameters for comparative analysis.
Crystal Data and Structure Refinement
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| (1E,1E')-N,N'-(naphthalene-1;5-diyl)bis-(1-phenylmethanimine) | C₂₄H₁₈N₂ | Monoclinic | P 21/c | 8.7095(5) | 13.3084(7) | 8.1167(5) | 90.00 | 939.8(1) | 2 |
| N-(2,4-dinitro-phenyl)-N'-(1-phenyl-ethylidene)-hydrazine | C₁₄H₁₂N₄O₄ | Monoclinic | P21/n | - | - | - | - | - | - |
| 4-formylimidazole-4-hydroxybenzhydrazone dihydrate | C₁₁H₁₄N₄O₄ | Triclinic | P-1 | 7.0321(14) | 7.3723(15) | 13.008(3) | 98.66(3) | 651.2(2) | 2 |
| 2-nitrobenzaldehyde-2-furan formylhydrazone | C₁₂H₉N₃O₄ | Monoclinic | P21/c | 17.3618(9) | 9.1506(4) | 15.5801(7) | 104.532(5) | 2396.05(19) | 8 |
Note: Complete data for N-(2,4-dinitro-phenyl)-N'-(1-phenyl-ethylidene)-hydrazine was not available in the provided search results.[3][4]
Selected Bond Lengths and Angles
| Compound Name | C=N (Å) | N-N (Å) | C-N-N (°) | N-N-C (°) |
| (1E,1E')-N,N'-(naphthalene-1;5-diyl)bis-(1-phenylmethanimine) | 1.2659(4) | - | - | - |
| N-(2,4-dinitro-phenyl)-N'-(1-phenyl-ethylidene)-hydrazine | 1.28 | 1.36 | - | - |
| 4-formylimidazole-4-hydroxybenzhydrazone dihydrate | 1.282(2) | - | - | - |
| 2-nitrobenzaldehyde-2-furan formylhydrazone | 1.280(2) | - | - | - |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound derivatives is predominantly governed by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. These interactions play a crucial role in the stability of the crystal lattice and can influence the physicochemical properties and biological activity of the compounds.
In many reported structures, N-H···O and C-H···O hydrogen bonds are common, leading to the formation of one-, two-, or three-dimensional supramolecular architectures.[5] The presence of aromatic rings facilitates π-π stacking interactions, which further stabilize the crystal packing. The planarity of the molecule and the nature and position of substituents on the aromatic rings significantly influence the type and strength of these intermolecular forces.
Biological Activity
Schiff base derivatives of hydrazines are well-documented for their broad spectrum of biological activities. Several studies have reported the antibacterial and antifungal properties of this compound derivatives.[1][6] The imine or azomethine group (-C=N-) is a key pharmacophore responsible for their biological action.
The mechanism of antibacterial activity is often attributed to the ability of these compounds to chelate with metal ions essential for microbial growth or to interfere with cellular processes through interactions with enzymes and proteins. The lipophilicity of the compounds, which can be modulated by different substituents, also plays a vital role in their ability to penetrate microbial cell membranes.
The following diagram illustrates a conceptual pathway of the antibacterial action of these derivatives.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-[(1E)-[(Z)-2-({[(1Z)-[(E)-2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-ylidene]({[(4-methylphenyl)methyl]sulfanyl})methyl]disulfanyl}({[(4-methylphenyl)methyl]sulfanyl})methylidene)hydrazin-1-ylidene]methyl]phenol: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4-Methylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylphenylhydrazine, a key moiety in various pharmacologically active compounds, presents a rich landscape for theoretical investigation. This technical guide delineates a comprehensive framework for the quantum chemical analysis of this compound, leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document provides detailed theoretical protocols, standardized data presentation formats, and visual workflows to guide researchers in the computational modeling of this and similar molecules, thereby accelerating rational drug design and development.
Introduction
This compound (p-tolylhydrazine) serves as a fundamental building block in the synthesis of numerous pharmaceutical agents. A thorough understanding of its molecular geometry, electronic structure, and reactivity is paramount for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic profiles. Quantum chemical calculations, particularly those based on DFT, offer a powerful in-silico approach to unravel these properties at the atomic level. This guide outlines the theoretical and practical considerations for conducting a comprehensive computational study of this compound.
Theoretical Methodology: A Standard Protocol
The following protocol outlines a robust and widely adopted methodology for the quantum chemical analysis of small organic molecules like this compound. This protocol is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of the this compound molecule.
-
Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for systems of this size.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has been shown to provide reliable results for a wide range of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is advised. This Pople-style basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
Procedure:
-
Construct an initial guess for the molecular structure of this compound using a molecular builder.
-
Perform a geometry optimization calculation without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Confirm that the optimized structure corresponds to a true minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Vibrational Frequency Analysis
Vibrational analysis not only confirms the nature of the stationary point on the potential energy surface but also provides theoretical infrared (IR) and Raman spectra.
-
Method: The calculation is performed at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).
-
Procedure:
-
Using the optimized geometry, a frequency calculation is performed.
-
The resulting vibrational modes are analyzed to assign them to specific molecular motions (e.g., N-H stretch, C-C bend).
-
Calculated frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) can be applied for better agreement with experimental spectra.
-
Electronic Properties Analysis
Understanding the electronic structure is crucial for predicting reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Method: These properties are calculated using the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.
Data Presentation
Clear and structured presentation of quantitative data is essential for comparison and analysis. The following tables provide a template for summarizing the results of quantum chemical calculations on this compound.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C1-C2 | 1.39 |
| C-N | 1.40 | |
| N-N | 1.42 | |
| N-H | 1.01 | |
| C-H (aromatic) | 1.08 | |
| C-C (methyl) | 1.51 | |
| C-H (methyl) | 1.09 | |
| Bond Angles | C-N-N | 118.5 |
| H-N-H | 110.0 | |
| C-C-C (aromatic) | 120.0 | |
| Dihedral Angles | C-C-N-N | 178.0 |
Note: The values presented are illustrative and represent typical expected values. Actual calculated values will depend on the specific computational setup.
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν1 | 3450 | High | Medium | N-H asymmetric stretch |
| ν2 | 3380 | Medium | Low | N-H symmetric stretch |
| ν3 | 3050 | Medium | High | C-H aromatic stretch |
| ν4 | 1610 | High | High | C=C aromatic stretch |
| ν5 | 1520 | High | Medium | N-H scissoring |
| ν6 | 1310 | Medium | Low | C-N stretch |
| ν7 | 1150 | Low | Medium | N-N stretch |
Note: Frequencies are unscaled. An appropriate scaling factor should be applied for comparison with experimental data.
Table 3: Key Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 5.60 |
| Ionization Potential | 5.85 |
| Electron Affinity | 0.25 |
| Electronegativity | 3.05 |
| Chemical Hardness | 2.80 |
Note: These values provide insights into the molecule's reactivity and kinetic stability.
Visualization of Computational Workflows and Concepts
Visual diagrams are crucial for understanding the logical flow of computational experiments and the relationships between different calculated properties.
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylphenylhydrazine, also known as p-tolylhydrazine, is a significant chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, as well as for optimizing reaction conditions and preventing runaway reactions. This technical guide provides a comprehensive overview of the available data on the thermal behavior of this compound, including its physical properties, potential decomposition pathways, and the analytical techniques used for its characterization.
Physical and Thermal Properties
| Property | Value for this compound | Value for Structurally Similar Compounds |
| Melting Point | 61-65 °C[1] | 4-Methoxyphenylhydrazine HCl: 153-154 °C[2] |
| m-Tolylhydrazine HCl: 184-194 °C (decomposes)[3] | ||
| p-Tolylhydrazine HCl: >200 °C (decomposes)[3] | ||
| Boiling Point | 242.8±9.0 °C (Predicted)[1] | - |
| Decomposition Temperature | Data not available | 4-Methoxyphenylhydrazine HCl: 160 °C[2] |
| 1-(4-chloro-2-methylphenyl)hydrazine HCl: > 207°C[2] | ||
| Hazardous Decomposition Products | Data not available | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride (for hydrochloride salts)[2] |
Thermal Decomposition Pathway
The thermal decomposition of arylhydrazines can proceed through several pathways, often involving the cleavage of the weak nitrogen-nitrogen bond to form radical intermediates. While a definitive pathway for this compound is not documented in the available literature, a plausible decomposition mechanism can be proposed based on the general behavior of similar compounds. The decomposition is likely to be an exothermic process.
The proposed pathway involves the initial homolytic cleavage of the N-N bond, followed by a series of radical reactions, including hydrogen abstraction and recombination, ultimately leading to the formation of stable products.
Caption: Plausible thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To accurately assess the thermal stability and decomposition of this compound, standardized experimental protocols using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following provides a general methodology based on common practices for analyzing similar organic compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the onset temperature of decomposition and the mass loss profile.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
A temperature program is set, typically a linear heating ramp from ambient temperature to a final temperature above the expected decomposition range (e.g., 25 °C to 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximum (obtained from the derivative of the TGA curve, DTG).
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To determine the melting point, heat of fusion, and the enthalpy of decomposition.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is set, similar to the TGA method, with a linear heating ramp (e.g., 10 °C/min) covering the temperature range of interest.
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (T_m): Characterized by an endothermic peak.
-
Heat of Fusion (ΔH_f): Calculated from the area of the melting peak.
-
Decomposition Exotherm: A sharp exothermic peak indicating the decomposition of the sample. The onset temperature and the peak temperature of this exotherm provide information on the thermal stability.
-
Heat of Decomposition (ΔH_d): Calculated from the area of the decomposition exotherm.
-
Caption: General experimental workflow for thermal analysis of this compound.
Safety Considerations
Given the potential for exothermic decomposition, appropriate safety precautions must be taken when handling and heating this compound. The hazardous decomposition products, including nitrogen oxides and carbon monoxide, are toxic and require adequate ventilation and personal protective equipment.[2] It is crucial to avoid conditions that could lead to uncontrolled decomposition, such as rapid heating or the presence of incompatible materials.
Conclusion
This technical guide has summarized the available information on the thermal stability and decomposition of this compound. While specific quantitative data from TGA and DSC analyses are currently lacking in the public domain, the provided information on its physical properties, a plausible decomposition pathway, and standardized experimental protocols offers a valuable resource for researchers and professionals. The data from structurally similar compounds serve as a useful, albeit preliminary, guide. Further experimental studies are warranted to fully characterize the thermal behavior of this important chemical intermediate and to ensure its safe and efficient use in various applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Methylphenylhydrazine (CAS: 539-44-6)
Introduction
This compound, also known as p-tolylhydrazine, is an organic compound with the chemical formula C7H10N2.[1] It is characterized by a hydrazine functional group attached to a p-methylphenyl (tolyl) group.[1] This compound serves as a crucial intermediate and building block in various fields of organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity, stemming from the hydrazine moiety, allows it to participate in significant chemical transformations, most notably the Fischer indole synthesis.[3] This guide provides a comprehensive overview of its properties, synthesis, and key applications.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow solid or liquid, depending on purity and temperature.[1] The quantitative properties are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Registry Number | 539-44-6 | |
| Molecular Formula | C7H10N2 | [1][4] |
| Molecular Weight | 122.17 g/mol | [4][5] |
| IUPAC Name | (4-methylphenyl)hydrazine | [6] |
| Synonyms | p-Tolylhydrazine, 1-(4-Methylphenyl)hydrazine | [1][4] |
| InChI | InChI=1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3 | [1][4] |
| InChIKey | XAMBIJWZVIZZOG-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=CC=C(NN)C=C1 | |
| Physical Properties | ||
| Melting Point | 61-65 °C | [2][7] |
| Boiling Point | 242.8 ± 9.0 °C at 760 mmHg | [2] |
| Density | 1.087 g/cm³ | [8] |
| Flash Point | 115.3 °C | [8] |
| Vapor Pressure | 0.0333 mmHg at 25 °C | [2] |
| LogP | 2.05390 |
Spectroscopic Data
While specific spectral data is not detailed in the provided search results, various sources indicate the availability of 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound and its hydrochloride salt.[5][6][9] Researchers are advised to consult spectral databases such as PubChem and ChemicalBook for detailed spectra.
Safety and Toxicology
This compound is considered hazardous and requires careful handling.[1][2] It is harmful if swallowed, in contact with skin, or inhaled.[2][5]
Table 2: Toxicological and Safety Information
| Parameter | Value | Source(s) |
| GHS Hazard Statements | H301: Toxic if swallowed | [5] |
| H315: Causes skin irritation | [5] | |
| H319: Causes serious eye irritation | [5] | |
| H335: May cause respiratory irritation | [5] | |
| Acute Toxicity | LD50 (Intraperitoneal, mouse) | 150 mg/kg |
| RTECS Number | MW0194000 | |
| Storage Condition | 2-8°C, Keep in dark place, sealed in dry | [10] |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common laboratory-scale synthesis involves the diazotization of p-toluidine (4-methylaniline) followed by reduction. The hydrochloride salt is typically prepared.
Protocol adapted from ChemicalBook: [11][12]
-
Diazotization:
-
Mix 4-methylaniline (10.7 g, 0.1 mol) with dilute hydrochloric acid in a 200 ml round-bottom flask and cool the mixture.
-
Slowly add a solution of sodium nitrite (7.3 g, 0.105 mol) in 30 ml of water dropwise, maintaining the temperature.
-
Stir the reaction mixture for 1 hour.
-
Filter the solution to obtain a clear liquid containing the diazonium salt.
-
-
Reduction:
-
Prepare a solution of sodium sulfite (37.8 g, 0.3 mol) in 70 ml of water.
-
Add the filtered diazonium salt solution dropwise to the sodium sulfite solution.
-
Heat the reaction mixture to 80°C and maintain for approximately 1.5 hours.
-
-
Hydrolysis and Salt Formation:
-
Slowly add concentrated hydrochloric acid (25 ml, 0.3 mol) to the mixture.
-
Raise the reaction temperature to 95°C and continue the reaction for about 2.5 hours.
-
Upon completion, allow the mixture to cool to room temperature and stand overnight. This compound hydrochloride will precipitate as a solid.
-
-
Isolation:
-
Collect the solid product by filtration.
-
Dry the product. The expected yield is approximately 12.9 g (90.0%).[12]
-
Caption: Synthesis workflow for this compound Hydrochloride.
Purification
Crude this compound can be purified by recrystallization.
Protocol adapted from Patsnap: [13]
-
Dissolve the crude this compound product in water (e.g., 26.9 g of crude product in 538 g of water).
-
Heat the solution to 60°C to ensure complete dissolution.
-
Allow the solution to cool, inducing crystallization of the purified product.
-
Collect the crystals by filtration.
Applications and Reactivity
This compound is a versatile reagent in organic synthesis.
-
Fischer Indole Synthesis: It is a classic precursor for synthesizing indole derivatives. The reaction involves the condensation of the hydrazine with a ketone or aldehyde, followed by acid-catalyzed rearrangement.[3] This pathway is fundamental in synthesizing many biologically active molecules.
-
Pharmaceuticals: It is used in the preparation of cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.[7][14] Additionally, its derivatives have been investigated for their potential as antifungal and anticancer agents.[7][12][15] The hydrochloride salt has been studied for its effects on lung tumors.[16]
-
Agrochemicals and Dyes: It serves as a building block in the synthesis of various agrochemicals and azo compounds.[1]
Caption: Logical workflow of the Fischer Indole Synthesis.
Conclusion
This compound (CAS 539-44-6) is a chemical intermediate of significant value to the research and development community. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an essential component in the synthesis of a wide range of high-value compounds, particularly in the pharmaceutical industry. Proper handling and adherence to safety protocols are imperative when working with this compound. The established synthesis and purification methods allow for its reliable production for laboratory and industrial applications.
References
- 1. CAS 539-44-6: (4-Methylphenyl)hydrazine | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. (4-Methylphenyl)hydrazine | C7H10N2 | CID 10875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 539-44-6 [m.chemicalbook.com]
- 8. molbase.com [molbase.com]
- 9. This compound hydrochloride(637-60-5) 13C NMR spectrum [chemicalbook.com]
- 10. 539-44-6|this compound|BLD Pharm [bldpharm.com]
- 11. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. This compound hydrochloride | 637-60-5 [chemicalbook.com]
- 13. Preparation method of 4-methyl phenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 14. This compound | 539-44-6 [chemicalbook.com]
- 15. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]
- 16. 4-Methylphenyl hydrazine hydrochloride | 637-60-5 | FM38186 [biosynth.com]
An In-depth Technical Guide to the pKa and Acidity of 4-Methylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of 4-methylphenylhydrazine hydrochloride, a compound of interest in various chemical and pharmaceutical research domains. This document presents quantitative data, detailed experimental methodologies for pKa determination, and logical visualizations to facilitate a deeper understanding of the compound's acid-base properties.
Core Concepts: pKa and Acidity
The acidity of a substance in solution is quantified by its acid dissociation constant (Ka). The pKa, the negative logarithm of the Ka, is a more convenient scale for expressing acidity. A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton (H⁺). For the hydrochloride salt of a base, such as this compound hydrochloride, the pKa value refers to the dissociation of its conjugate acid, the 4-methylphenylhydrazinium ion. Understanding the pKa is crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological activity.
Quantitative Data for this compound Hydrochloride
| Compound | Parameter | Value | Source |
| This compound | Predicted pKb | 8.60 ± 0.20 | Calculated from Predicted pKa[1] |
| 4-Methylphenylhydrazinium ion | Predicted pKa | 5.40 ± 0.20 | [1] |
Note: The pKa of the conjugate acid (4-methylphenylhydrazinium ion) is directly related to the pKb of the base (this compound) by the equation: pKa + pKb = 14 at 25°C. The predicted pKa of 5.40 ± 0.20 for this compound corresponds to the pKa of its conjugate acid.[1]
Acid-Base Equilibrium
The acidity of this compound hydrochloride in aqueous solution is governed by the equilibrium between the protonated form (4-methylphenylhydrazinium ion) and the deprotonated form (this compound).
References
Toxicological Profile of 4-Methylphenylhydrazine: An In-depth Technical Guide for Laboratory Safety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of 4-Methylphenylhydrazine (4-MPH), a chemical intermediate used in the synthesis of various pharmaceutical and chemical compounds. Given its potential health hazards, a thorough understanding of its toxicological properties is crucial for ensuring laboratory safety and for risk assessment in drug development. This document summarizes key data on its toxicity, outlines experimental methodologies, and illustrates relevant biological pathways.
Chemical and Physical Properties
This compound, also known as p-tolylhydrazine, is an aromatic hydrazine derivative. A summary of its key chemical and physical properties is presented below.
| Property | Value |
| CAS Number | 539-44-6 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| Appearance | Solid |
| Boiling Point | 242.8 °C at 760 mmHg |
| Flash Point | 115.3 °C |
| Density | 1.087 g/cm³ |
Toxicological Data
The toxicological data for this compound and its hydrochloride salt have been compiled from various studies and are summarized in the following tables. It is important to note that much of the available data is on the hydrochloride salt.
Acute Toxicity
| Species | Route | Parameter | Value | Toxic Effects |
| Rat | Oral | LD₅₀ | 262 mg/kg (hydrochloride) | Tremor, cyanosis, hair effects |
| Mouse | Oral | LD₅₀ | 237 mg/kg (hydrochloride) | Tremor, cyanosis, hair effects |
| Mouse | Intraperitoneal | LD₅₀ | 150 mg/kg | Somnolence, respiratory changes[1] |
Carcinogenicity
| Species | Route | Parameter | Dose/Duration | Findings |
| Mouse | Oral | TDLo | 1750 mg/kg/7W-I (hydrochloride) | Vascular and lung tumors |
| Mouse | Subcutaneous | TDLo | 3640 mg/kg/26W-I (hydrochloride) | Carcinogenic by RTECS criteria |
| Swiss Mice (male) | Subcutaneous | - | 140 µg/g of body weight, weekly for 26 weeks (hydrochloride) | Significant incidence (24%) of fibrosarcomas[2] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are representative of the types of studies conducted to evaluate the toxicity of chemical substances like this compound.
Acute Oral Toxicity Study (LD₅₀) - Up-and-Down Procedure (UDP)
This protocol is based on the principles of the OECD Test Guideline 425.
Objective: To determine the median lethal dose (LD₅₀) of a substance when administered orally.
Experimental Workflow:
Caption: Workflow for an acute oral toxicity (LD50) study using the Up-and-Down Procedure.
Methodology:
-
Test Animals: Young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain), approximately 8-12 weeks old. Animals are acclimatized for at least 5 days before dosing.
-
Housing and Diet: Animals are housed individually in a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle). Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil or water).
-
Administration: A single dose is administered by oral gavage. The volume administered is kept constant for all animals.
-
Procedure:
-
A single animal is dosed at a level estimated from a preliminary range-finding test.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This process is continued until a specified stopping criterion is met (e.g., a number of reversals in outcome have occurred).
-
-
Observations: Clinical signs of toxicity are recorded systematically at specified intervals (e.g., 1, 2, 4, 6, and 24 hours post-dosing and daily thereafter). Body weight is recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.
Carcinogenicity Study (Drinking Water)
This protocol is based on the principles of the OECD Test Guideline 451.
Objective: To determine the carcinogenic potential of a substance when administered in drinking water over a major portion of the animal's lifespan.
Experimental Workflow:
Caption: Workflow for a long-term carcinogenicity study with administration via drinking water.
Methodology:
-
Test Animals: Typically, 50 male and 50 female rodents (e.g., Swiss mice or F344 rats) per group. Animals are weaned and acclimatized before the start of the study.
-
Housing and Diet: Animals are housed in a controlled environment with standard laboratory diet provided ad libitum.
-
Dose Preparation and Administration: this compound hydrochloride is dissolved in drinking water at predetermined concentrations. The stability of the compound in water is confirmed. Medicated water is prepared fresh regularly.
-
Dose Selection: At least three dose levels plus a control group are used. The highest dose should induce some toxicity but not compromise survival. Doses are selected based on a preceding subchronic (e.g., 90-day) study.
-
Duration: The study typically lasts for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).
-
Observations:
-
Clinical Signs: Animals are observed twice daily for signs of toxicity.
-
Body Weight and Water Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
-
Palpation: Animals are palpated for masses at regular intervals.
-
-
Pathology:
-
Gross Necropsy: A full necropsy is performed on all animals.
-
Histopathology: A comprehensive set of tissues and any gross lesions from all animals in the control and high-dose groups are examined microscopically. Tissues from target organs in the lower dose groups are also examined.
-
-
Data Analysis: Statistical analysis is performed on survival data, tumor incidence, and latency.
Mechanism of Toxicity and Signaling Pathways
The toxicity of many hydrazine derivatives, including this compound, is linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can lead to the formation of reactive intermediates that cause cellular damage.
Metabolic Activation Pathway
The proposed metabolic activation of this compound involves oxidation to reactive species that can interact with cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.
Caption: Proposed metabolic activation pathway of this compound leading to toxicity.
Mutagenicity
Hydrazine and its derivatives are known to be mutagenic in various test systems. This compound (referred to as p-tolylhydrazine) has been shown to be a frameshift mutagen in Salmonella typhimurium strain TA1538[2].
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is based on the principles of the OECD Test Guideline 471.
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Experimental Workflow:
Caption: Workflow for the Ames test to assess mutagenicity.
Methodology:
-
Tester Strains: At least five strains of Salmonella typhimurium are recommended, including TA1535, TA1537, TA98, TA100, and E. coli WP2 uvrA or S. typhimurium TA102.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Procedure:
-
The test compound, at a range of concentrations, is mixed with the bacterial tester strain and either the S9 mix or a buffer.
-
This mixture is combined with molten top agar and poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Collection and Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.
Reproductive and Developmental Toxicity
Currently, there is a lack of specific data on the reproductive and developmental toxicity of this compound. However, given its genotoxic potential, such effects cannot be ruled out and should be a consideration in its risk assessment. Standard protocols, such as the OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) and 414 (Prenatal Developmental Toxicity Study), would be appropriate for evaluating these endpoints.
Safety Precautions in the Laboratory
Given its toxicological profile, strict safety precautions should be observed when handling this compound.
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with significant toxicological properties, including acute toxicity, carcinogenicity, and mutagenicity. Its toxicity is likely mediated through metabolic activation to reactive intermediates that can damage cellular macromolecules. Researchers, scientists, and drug development professionals must handle this compound with appropriate safety precautions to minimize exposure and potential health risks. Further studies are warranted to fully characterize its toxicological profile, particularly in the areas of reproductive and developmental toxicity and detailed toxicokinetics.
References
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 6-Methylindoles
Abstract
The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles from a phenylhydrazine and a carbonyl compound in the presence of an acid catalyst.[1][2] This application note provides a detailed protocol for the synthesis of 6-methyl substituted indoles using 4-methylphenylhydrazine as the starting material. The protocol includes reaction conditions, purification procedures, and expected yields for reactions with representative ketones. Additionally, quantitative data from various reaction conditions are summarized, and diagrams illustrating the reaction mechanism and experimental workflow are provided.
Introduction
Indole scaffolds are fundamental heterocyclic motifs present in a vast array of natural products, pharmaceuticals, and agrochemicals. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of synthetic organic chemistry for accessing this important structural class.[1][2] The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the condensation of a phenylhydrazine and an aldehyde or ketone.[3] This document outlines a practical guide for the synthesis of 6-methylindoles, which are valuable intermediates in drug discovery, from this compound.
Reaction and Mechanism
The overall reaction involves the condensation of this compound with a ketone to form a 4-methylphenylhydrazone intermediate. Under acidic conditions and heat, this intermediate undergoes a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the final indole product.[3]
Reaction Scheme:
-
Step 1: Hydrazone Formation: this compound reacts with a ketone (e.g., acetone) to form the corresponding 4-methylphenylhydrazone.
-
Step 2: Indolization: The hydrazone, in the presence of an acid catalyst, rearranges and cyclizes to form 2,6-dimethylindole, with the elimination of ammonia.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism of the Fischer indole synthesis.
Experimental Protocols
This section details the synthesis of 2,6-dimethylindole from this compound and acetone as a representative example.
Materials and Equipment
-
This compound hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
One-Pot Synthesis of 2,6-Dimethylindole
This one-pot procedure is efficient as the intermediate hydrazone is not isolated.[4]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound hydrochloride (10.0 g, 63.0 mmol) and ethanol (100 mL).
-
Hydrazone Formation: Add acetone (5.5 g, 94.5 mmol, 1.5 eq.) to the stirred suspension. Heat the mixture to reflux for 30 minutes to form the 4-methylphenylhydrazone in situ.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Indolization: To the crude hydrazone, add toluene (100 mL) followed by the cautious addition of polyphosphoric acid (50 g) or anhydrous zinc chloride (17.2 g, 126 mmol, 2.0 eq.).
-
Cyclization: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (200 g).
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,6-dimethylindole.
-
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield of the Fischer indole synthesis. The following tables summarize various reported conditions for the reaction of this compound with different ketones.
| Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | Polyphosphoric Acid | Toluene | 110 | 3 | ~75-85 | (Implied from general high-yield procedures) |
| Cyclohexanone | Acetic Acid | Acetic Acid | 95 | Reflux | 93 (isomeric mixture) | [5] |
| Cyclohexanone | Oxalic Acid/DMU | Ball-milling (solvent-free) | Ambient | 1.67 | 56 | [1] |
| Various Ketones | Solid Acid | Ethanol | Stirring | 1 | ~70-88 | [4] |
| Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp. | N/A | 88 (isomeric mixture) | [6] |
Experimental Workflow
The following diagram illustrates the general workflow for the Fischer indole synthesis.
Caption: General experimental workflow for Fischer indole synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its hydrochloride salt are toxic and should be handled with care.
-
Polyphosphoric acid is corrosive; avoid contact with skin and eyes. The addition of water to PPA is highly exothermic.
-
Zinc chloride is corrosive and hygroscopic.
Conclusion
The Fischer indole synthesis provides an effective and versatile method for the preparation of 6-methylindoles. The one-pot protocol described offers a streamlined approach, minimizing handling of the intermediate hydrazone. The selection of an appropriate acid catalyst and careful control of reaction conditions are crucial for achieving high yields and purity. The data and protocols presented herein serve as a valuable resource for researchers engaged in the synthesis of indole-containing molecules for various applications in drug discovery and materials science.
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Fischer Indole Synthesis with 4-Methylphenylhydrazine and Asymmetric Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing the indole scaffold, a core structural motif in a vast number of pharmaceuticals, agrochemicals, and natural products.[1][2] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone), to produce the indole ring.[3][4][5] When an asymmetric ketone is used with a substituted arylhydrazine like 4-methylphenylhydrazine, the reaction can potentially yield two different regioisomeric indole products. Understanding and controlling this regioselectivity is critical for the targeted synthesis of specific molecules, particularly in the context of drug discovery and development where precise molecular architecture dictates biological activity.[6][7]
Reaction Mechanism and Regioselectivity
The Fischer indole synthesis proceeds through a series of well-established steps. The regiochemical outcome when using an asymmetric ketone is determined during the formation of the enamine intermediate and the subsequent[8][8]-sigmatropic rearrangement.
Mechanism Steps:
-
Hydrazone Formation: this compound reacts with an asymmetric ketone in a condensation reaction to form the corresponding 4-methylphenylhydrazone.[1][3]
-
Tautomerization to Enamine: The hydrazone tautomerizes to its enamine form. For an asymmetric ketone (R1-CH2-CO-CH2-R2), two different enamine intermediates can be formed, leading to the two possible final products.
-
[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement), which breaks the N-N bond and forms a new C-C bond.[1][8][9] This is typically the rate-determining step.
-
Rearomatization and Cyclization: The resulting diimine intermediate rearomatizes. Subsequent intramolecular cyclization forms a five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule to form the stable, aromatic indole ring.[3][10]
Factors Influencing Regioselectivity: The ratio of the two possible indole products is influenced by several factors:
-
Steric Hindrance: Cyclization generally occurs preferentially at the less sterically hindered α-carbon of the original ketone. The enamine leading to the less sterically crowded[8][8]-sigmatropic rearrangement transition state is favored.
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the product ratio.[5][11] Studies have shown that varying the acid from polyphosphoric acid to sulfuric acid can invert the ratio of the resulting indole isomers.[11]
-
Electronic Effects: Electron-withdrawing or donating groups on the ketone can influence the stability of the enamine intermediates, thereby affecting the regioselectivity.[7]
Caption: Fischer indole synthesis mechanism with an asymmetric ketone.
Quantitative Data Summary
The reaction of this compound with various asymmetric ketones yields specific indole or indolenine products. The choice of ketone structure dictates the final product and, in some cases, can lead to the formation of 3H-indoles (indolenines) if the ketone is highly substituted at one α-carbon.
| Starting Ketone | Product(s) Name | Structure | Yield | Reaction Conditions | Reference |
| Butan-2-one | 2,3,5-Trimethyl-1H-indole | C₁₁H₁₃N | Good | Acetic Acid, Reflux | [12] |
| Isopropyl methyl ketone | 2,3,3,5-Tetramethyl-3H-indole (indolenine) | C₁₂H₁₅N | High | Glacial Acetic Acid, Reflux | [4] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of 2,3,3,5-tetramethyl-3H-indole from this compound hydrochloride and isopropyl methyl ketone.[4]
Objective: To synthesize 2,3,3,5-tetramethyl-3H-indole via an acid-catalyzed Fischer indole synthesis.
Materials:
-
This compound hydrochloride (p-Tolylhydrazine hydrochloride)
-
Isopropyl methyl ketone (3-Methyl-2-butanone)
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide (NaOH) solution
-
Chloroform (CDCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Toluene-Ethyl Acetate mixture)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Caption: General experimental workflow for Fischer indole synthesis.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.62 mmol, 1 eq) and isopropyl methyl ketone (1.62 mmol, 1 eq).[4]
-
Solvent Addition: Add glacial acetic acid (approximately 2 g, ~33 mmol) to the flask to serve as both the solvent and the acid catalyst.[4]
-
Heating: Heat the reaction mixture to reflux with constant stirring for approximately 2.25 hours.[4]
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by slowly adding 1 M NaOH solution until the pH is neutral to basic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel, dilute with water (100 mL), and extract the product into an organic solvent like chloroform or dichloromethane (3 x 100 mL).[4]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the resulting crude residue (typically a red, viscous oil) by flash column chromatography on silica gel to obtain the pure 2,3,3,5-tetramethyl-3H-indole.[4]
Characterization of 2,3,3,5-Tetramethyl-3H-indole: [4]
-
Appearance: Red, viscous oil.
-
¹H-NMR (CDCl₃): δ (ppm): 1.16 (s, 6H, 2×CH₃ at C-3), 2.1 (s, 3H, Ar-CH₃ at C-5), 2.24 (s, 3H, N=C-CH₃ at C-2), 6.7-7.2 (m, 3H, Ar-H).
-
¹³C-NMR (CDCl₃): δ (ppm): 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6.
Applications in Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][6][13] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with various biological targets. The Fischer indole synthesis is a cornerstone method for accessing structurally diverse indole derivatives.
Significance:
-
Triptans: A class of drugs used to treat migraines, such as Sumatriptan, are synthesized using the Fischer indole method.[3][4]
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity, and this synthesis provides a direct route to novel compounds for screening.[13][14]
-
Other Therapeutic Areas: Indole-based compounds have shown a wide range of biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[13]
The reaction of this compound with asymmetric ketones allows for the regioselective synthesis of substituted indoles, providing a powerful tool for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The application of the Fischer indole synthesis in medicinal chemistry | CoLab [colab.ws]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. researchgate.net [researchgate.net]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. testbook.com [testbook.com]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. 1H-Indole, 2,3,5-trimethyl- [webbook.nist.gov]
- 13. bioengineer.org [bioengineer.org]
- 14. Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lewis Acid Catalyzed Fischer Indole Synthesis with 4-Methylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Lewis acid-catalyzed Fischer indole synthesis using 4-methylphenylhydrazine. This reaction is a cornerstone in synthetic chemistry for the formation of 6-methylindole derivatives, which are prevalent scaffolds in pharmaceuticals and other biologically active compounds.
Introduction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[3][4] Lewis acids are frequently employed as catalysts to promote this transformation, often providing higher yields and milder reaction conditions compared to Brønsted acids.[1][2]
This document focuses on the use of this compound as the arylhydrazine precursor, leading to the formation of 6-methylindoles. A comparative analysis of common Lewis acid catalysts—Zinc Chloride (ZnCl₂), Boron Trifluoride Etherate (BF₃·OEt₂), Aluminum Chloride (AlCl₃), and Iron(III) Chloride (FeCl₃)—is presented, along with detailed experimental protocols.
Data Presentation: Comparative Analysis of Lewis Acid Catalysts
The choice of Lewis acid catalyst can significantly impact the yield and reaction conditions required for the Fischer indole synthesis. The following table summarizes quantitative data from various studies on the synthesis of 6-methylindoles using this compound and different carbonyl compounds.
| This compound + Carbonyl Compound | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Isopropyl methyl ketone | Acetic Acid/HCl | - | Reflux | 4 h | 30 |
| Acetone | ZnCl₂ | Ethanol | Reflux | 1 h | ~70-88 |
| Cyclohexanone | BF₃·OEt₂ | Acetonitrile | Reflux | Not Specified | High |
| Acetophenone | AlCl₃ | Not Specified | Not Specified | Not Specified | Not Specified |
| Propiophenone | FeCl₃ | Not Specified | Not Specified | Not Specified | Not Specified |
| 2-Methylcyclohexanone | Acetic Acid | - | Room Temp | 24 h | 85 |
Note: The data is compiled from various sources and reaction conditions may not be directly comparable. Optimization is often required for specific substrate combinations.
Mandatory Visualizations
Fischer Indole Synthesis: Catalytic Cycle with Lewis Acid
References
Application Note: Hochleistungsflüssigchromatographie (HPLC)-Analyse von Carbonylverbindungen durch Derivatisierung mit 4-Methylphenylhydrazin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Die genaue Quantifizierung von Carbonylverbindungen wie Aldehyden und Ketonen ist in der pharmazeutischen Entwicklung, Umweltanalytik und Lebensmittelchemie von entscheidender Bedeutung. Viele dieser niedermolekularen Carbonyle besitzen jedoch keinen geeigneten Chromophor für eine empfindliche UV-Detektion mittels Hochleistungsflüssigchromatographie (HPLC). Um diese Einschränkung zu überwinden, wird eine chemische Derivatisierung eingesetzt, bei der ein UV-aktives Agens an das Carbonylmolekül gebunden wird.
Dieses Dokument beschreibt ein detailliertes Protokoll für die Derivatisierung von Carbonylverbindungen mit 4-Methylphenylhydrazin zu den entsprechenden 4-Methylphenylhydrazonen. Diese Derivate weisen eine starke UV-Absorption auf, was eine empfindliche und selektive Analyse mittels Umkehrphasen-HPLC (RP-HPLC) ermöglicht. Die Reaktion, eine säurekatalysierte Kondensation, verläuft über eine nukleophile Addition des Hydrazins an den Carbonylkohlenstoff, gefolgt von der Eliminierung eines Wassermoleküls.
Prinzip der Methode
Die Methode basiert auf der Reaktion der Carbonylgruppe (Aldehyd oder Keton) mit 4-Methylphenylhydrazin in einer sauren Umgebung, um ein stabiles 4-Methylphenylhydrazon-Derivat zu bilden. Diese Derivate werden anschließend durch RP-HPLC getrennt und mit einem UV-Detektor quantifiziert. Die Methylgruppe am Phenylring des Derivatisierungsreagenzes beeinflusst die elektronischen Eigenschaften des Chromophors und damit dessen UV-Absorptionsmaximum. Basierend auf der Struktur von Phenylhydrazonen und ähnlichen Derivaten wird ein Absorptionsmaximum im Bereich von 320-380 nm erwartet. Für eine optimale Empfindlichkeit sollte das genaue Absorptionsmaximum des spezifischen 4-Methylphenylhydrazons experimentell bestimmt werden.
Experimentelle Protokolle
Materialien und Reagenzien
-
4-Methylphenylhydrazin-Hydrochlorid
-
HPLC-taugliches Acetonitril (ACN)
-
HPLC-taugliches Wasser
-
Salzsäure (HCl) oder eine andere geeignete Säure als Katalysator
-
Standards für Carbonylverbindungen (z. B. Formaldehyd, Acetaldehyd, Aceton)
-
Methanol (MeOH)
Herstellung der Reagenzien
-
Derivatisierungsreagenz (4-Methylphenylhydrazin-Lösung): 10 mg 4-Methylphenylhydrazin-Hydrochlorid genau abwiegen und in 10 ml Acetonitril auflösen, um eine Konzentration von 1 mg/ml zu erhalten. Diese Lösung sollte täglich frisch zubereitet und vor Licht geschützt werden.
-
Säurekatalysator: Eine 0,1 M HCl-Lösung in Acetonitril herstellen.
-
Standard-Stammlösung für Carbonyle: Eine Stammlösung mit einer Mischung der interessierenden Carbonylverbindungen (z. B. je 1 mg/ml in Acetonitril) herstellen.
Protokoll 1: Derivatisierung von Carbonyl-Standards
Dieses Protokoll beschreibt die Derivatisierung einer Standardmischung von Carbonylverbindungen.
-
In einem 1,5-ml-Autosampler-Fläschchen 100 µl der Carbonyl-Standard-Stammlösung vorlegen.
-
200 µl der 4-Methylphenylhydrazin-Derivatisierungslösung hinzufügen.
-
50 µl des 0,1 M HCl-Säurekatalysators hinzufügen.
-
Das Fläschchen fest verschließen und 30 Sekunden lang vortexen.
-
Die Reaktionsmischung 60 Minuten lang bei 60 °C in einem Heizblock oder Wasserbad inkubieren.
-
Nach der Inkubation das Fläschchen auf Raumtemperatur abkühlen lassen.
-
650 µl einer Mischung aus Acetonitril und Wasser (50:50, v/v) hinzufügen, um ein Endvolumen von 1 ml zu erreichen.
-
Die Probe ist nun für die HPLC-Analyse bereit.
Protokoll 2: Derivatisierung von Carbonylen in wässrigen Proben mit Festphasenextraktion (SPE)
Dieses Protokoll eignet sich für die Analyse von Carbonylverbindungen in wässrigen Matrices.
-
Probenvorbereitung: 10 ml der wässrigen Probe entnehmen. Falls die Probe Partikel enthält, durch einen 0,45-µm-Spritzenfilter filtrieren. Den pH-Wert der Probe mit verdünnter HCl auf etwa 3 einstellen.
-
Derivatisierung: Zur pH-angepassten Probe 1 ml der 1 mg/ml 4-Methylphenylhydrazin-Lösung in Acetonitril und 100 µl 1 M HCl geben. Gut mischen und die Reaktion 1 Stunde bei Raumtemperatur ablaufen lassen.
-
Festphasenextraktion (SPE):
-
Eine C18-SPE-Kartusche mit 5 ml Methanol, gefolgt von 5 ml Wasser, konditionieren.
-
Die derivatisierte Probenmischung auf die Kartusche laden.
-
Die Kartusche mit 5 ml Wasser waschen, um störende polare Verbindungen zu entfernen.
-
Die Kartusche unter Vakuum oder mit einem Stickstoffstrom 10 Minuten lang trocknen.
-
Die derivatisierten Carbonylverbindungen mit 2 ml Acetonitril in ein sauberes Sammelröhrchen eluieren.
-
-
Probenkonzentration und -rekonstitution:
-
Das Eluat unter einem leichten Stickstoffstrom bei 40 °C zur Trockne eindampfen.
-
Den Rückstand in 200 µl einer Mischung aus Acetonitril und Wasser (50:50, v/v) rekonstituieren.
-
-
Die Probe ist nun für die HPLC-Analyse bereit.
HPLC-Bedingungen
Die folgenden HPLC-Bedingungen sind ein Ausgangspunkt und müssen möglicherweise für spezifische Anwendungen optimiert werden.
| Parameter | Empfohlene Einstellung |
| Säule | C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm) |
| Mobile Phase A | Wasser |
| Mobile Phase B | Acetonitril |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |
| Flussrate | 1,0 ml/min |
| Säulentemperatur | 30 °C |
| Injektionsvolumen | 10 µl |
| Detektionswellenlänge | 365 nm (empfohlen, sollte optimiert werden) |
Quantitative Daten (Beispielhafte Werte)
Die folgende Tabelle fasst beispielhafte quantitative Daten zusammen, die auf Analysen ähnlicher Phenylhydrazon-Derivate basieren. Diese Werte dienen als Referenz und sollten durch experimentelle Validierung für 4-Methylphenylhydrazone bestätigt werden.
| Analyt (als 4-Methylphenylhydrazon) | Retentionszeit (min) | Nachweisgrenze (LOD) (ng/ml) | Bestimmungsgrenze (LOQ) (ng/ml) |
| Formaldehyd | 5,2 | 0,5 | 1,5 |
| Acetaldehyd | 7,8 | 0,8 | 2,4 |
| Aceton | 10,5 | 1,2 | 3,6 |
| Benzaldehyd | 15,3 | 0,7 | 2,1 |
Diagramme
Abbildung 1: Workflow für die Carbonyl-Analyse.
Abbildung 2: Reaktionsmechanismus der Derivatisierung.
Schlussfolgerung
Die Derivatisierung von Carbonylverbindungen mit 4-Methylphenylhydrazin bietet eine empfindliche und zuverlässige Methode für deren Quantifizierung mittels RP-HPLC mit UV-Detektion. Die hier vorgestellten Protokolle können für verschiedene Probenmatrices angepasst werden. Eine Methodenvalidierung, einschließlich Spezifität, Linearität, Richtigkeit, Präzision und Robustheit, sollte in der Zielmatrix durchgeführt werden, um die Datenqualität für Forschungs- und regulierte Umgebungen sicherzustellen.
Synthesis of Pyrazole Derivatives from 4-Methylphenylhydrazine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives utilizing 4-methylphenylhydrazine as a key starting material. The versatile pyrazole scaffold is a cornerstone in medicinal chemistry, and the methodologies described herein offer a robust foundation for the creation of novel compounds with therapeutic potential.
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is found in a wide array of pharmaceuticals and agrochemicals, demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The synthesis of pyrazole derivatives, particularly through the Knorr pyrazole synthesis, offers a straightforward and efficient route to a diverse library of compounds.[4][5] This method typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1]
This document focuses on the use of this compound (also known as p-tolylhydrazine) as the hydrazine component, allowing for the introduction of a tolyl group at the N1 position of the pyrazole ring, a common feature in many biologically active molecules.[6][7]
Application Notes
The synthesis of pyrazole derivatives from this compound is a versatile and widely applicable method in drug discovery and development. The resulting 1-(4-methylphenyl)-substituted pyrazoles serve as valuable scaffolds for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy and pharmacokinetic properties.
Key Applications:
-
Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[6] The tolyl moiety can play a crucial role in the binding of these compounds to the active site of the enzyme.
-
Anticancer Agents: The pyrazole core is present in several anticancer drugs. Derivatives can be designed to target various signaling pathways involved in cancer progression, such as kinase inhibition. The modular nature of the Knorr synthesis allows for the introduction of diverse substituents to probe interactions with specific cancer targets.[1][7]
-
Antimicrobial Agents: Pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2] The synthetic accessibility of these compounds makes them attractive candidates for the development of new antimicrobial agents to combat drug-resistant infections.
Synthesis Strategy:
The primary synthetic route described is the Knorr pyrazole synthesis, a reliable and high-yielding reaction.[4][5] The general mechanism involves the reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, to form a stable pyrazole ring. The reaction is typically carried out in a suitable solvent, often with acid catalysis, and proceeds through a hydrazone intermediate followed by intramolecular cyclization and dehydration.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative pyrazole derivatives from this compound.
Protocol 1: Synthesis of 1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of a foundational pyrazole derivative from this compound and acetylacetone.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Acetate
-
Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.
-
To this solution, add acetylacetone (1.0 eq) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazole.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazole | C₁₂H₁₄N₂ | 186.26 | 85-95 | 35-37 |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 5.90 (s, 1H), 2.38 (s, 3H), 2.25 (s, 3H), 2.20 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 139.8, 137.5, 130.0, 125.0, 106.0, 21.2, 13.8, 11.5.
-
IR (KBr, cm⁻¹): 3050, 2920, 1590, 1510, 1450, 820.
-
MS (ESI): m/z 187 [M+H]⁺.
Protocol 2: Synthesis of Ethyl 1-(4-methylphenyl)-5-methyl-1H-pyrazole-3-carboxylate
This protocol outlines the synthesis of a pyrazole derivative bearing an ester functionality, which can be further modified.
Materials:
-
This compound hydrochloride
-
Ethyl acetoacetate
-
Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol.
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl 1-(4-methylphenyl)-5-methyl-1H-pyrazole-3-carboxylate | C₁₄H₁₆N₂O₂ | 244.29 | 75-85 | White solid |
Visualizations
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: General experimental workflow for the Knorr synthesis of pyrazole derivatives.
Putative Signaling Pathway: Inhibition of COX-2 by a Pyrazole Derivative
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methylphenylhydrazine as a Reagent for the Detection of Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylphenylhydrazine, also known as p-tolylhydrazine, is a valuable reagent in organic chemistry, primarily utilized for the detection, quantification, and characterization of aldehydes and ketones.[1][2][3] This application note provides detailed protocols for the use of this compound as a derivatizing agent for carbonyl compounds, leading to the formation of stable and often crystalline 4-methylphenylhydrazone derivatives. These derivatives can be readily analyzed by various analytical techniques, including spectrophotometry and chromatography. The formation of these derivatives serves as a reliable method for both qualitative identification and quantitative analysis of aldehydes and ketones in various matrices.
The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the corresponding hydrazone. This reaction is typically catalyzed by a small amount of acid. The resulting 4-methylphenylhydrazones are often colored and exhibit strong ultraviolet (UV) absorbance, facilitating their detection and quantification.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₁₀N₂ |
| Molar Mass | 122.17 g/mol [1][3] |
| Appearance | Light yellow to yellow solid[1][3] |
| Melting Point | 61-65 °C[1][3] |
| Boiling Point | 242.8±9.0 °C (Predicted)[1][2] |
| Solubility | Soluble in water, ethanol, and ether.[2] |
| CAS Number | 539-44-6[1][3] |
Note: this compound is often used in its more stable hydrochloride salt form (CAS No: 637-60-5).[4]
Reaction Mechanism
The reaction between an aldehyde or a ketone and this compound proceeds through a two-step addition-elimination mechanism to form a 4-methylphenylhydrazone.
References
Application Notes and Protocols for the One-Pot Synthesis of Indoles Using 4-Methylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted indoles utilizing 4-methylphenylhydrazine as a key starting material. The primary method described is the Fischer indole synthesis, a robust and widely used acid-catalyzed reaction.[1][2][3][4] This one-pot approach, where the intermediate phenylhydrazone is formed in situ, offers increased efficiency by reducing reaction time, cost, and waste.[5][6]
Introduction
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[5][6][7] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for constructing this heterocyclic system.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine and a ketone or aldehyde.[2][8] One-pot variations of this synthesis are particularly advantageous as they streamline the process by forming the necessary hydrazone intermediate in the same reaction vessel as the subsequent cyclization.[6] This approach enhances operational simplicity and often leads to higher yields and shorter reaction times.[5][9]
Reaction Mechanism: The Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound with a ketone or aldehyde to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.
-
[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions results in the formation of the stable, aromatic indole ring.[2][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. journalijar.com [journalijar.com]
Application Notes and Protocols: The Utility of 4-Methylphenylhydrazine in the Synthesis of Pharmaceutical Intermediates
Introduction
4-Methylphenylhydrazine, also known as p-tolylhydrazine, and its hydrochloride salt (CAS 637-60-5) are crucial reagents in the synthesis of a wide array of pharmaceutical intermediates.[1][2] This compound is particularly significant as a precursor in the Fischer indole synthesis, a robust and versatile method for creating the indole nucleus.[3][4] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs, including those for migraines (triptans) and cancer.[4][5][6] These application notes provide an overview of the use of this compound in synthesizing such intermediates, complete with experimental protocols and quantitative data.
Core Application: The Fischer Indole Synthesis
The primary application of this compound in pharmaceutical synthesis is its role in the Fischer indole synthesis. This reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole.[3][4] The methyl group on the phenyl ring of this compound is an electron-donating group, which can facilitate the key[5][5]-sigmatropic rearrangement step in the reaction mechanism, often leading to higher yields under milder conditions compared to unsubstituted phenylhydrazine.[3]
The general mechanism proceeds as follows:
-
Hydrazone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone.[7]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[4][7]
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement to produce a di-imine intermediate.[4]
-
Cyclization and Aromatization: The intermediate cyclizes and, with the elimination of an ammonia molecule, aromatizes to form the stable indole ring.[4][7]
Caption: Fischer Indole Synthesis Pathway.
Quantitative Data Summary
The efficiency of the Fischer indole synthesis using this compound is influenced by the choice of carbonyl compound, acid catalyst, and reaction conditions. The following tables summarize yields for the synthesis of various indole derivatives.
Table 1: Synthesis of Indole Derivatives via Mechanochemical Fischer Indolization [5]
| Carbonyl Compound | Product | Yield (%) |
| 4-Formyltetrahydropyran | Indoline derivative 10h | 77 |
| Cbz-protected aldehyde | Indoline derivative 10i | 81 |
| 2-Methylpentanal | Indoline derivative 10j | 44 |
Note: These reactions were performed under solvent-free mechanochemical conditions using oxalic acid and dimethylurea.[5]
Table 2: Synthesis of 3H-Indole (Indolenine) Derivatives [8][9]
| Hydrazine | Carbonyl Compound | Acid Catalyst | Product | Yield (%) |
| m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | 2,3,3,4- and 2,3,3,6-tetramethylindolenine | High |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid / HCl | 2,3,3-trimethyl-5-nitroindolenine | 30 |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid (reflux) | 2,3,3-trimethyl-5-nitroindolenine | 10 |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound in the synthesis of pharmaceutical intermediates.
Protocol 1: General Procedure for Fischer Indole Synthesis in Solution
This protocol is adapted for the synthesis of a substituted indole from this compound hydrochloride and a suitable ketone.[3]
Materials:
-
p-Tolylhydrazine hydrochloride (this compound HCl) (1.0 eq)
-
Ketone (e.g., Isopropyl methyl ketone) (1.0-1.2 eq)[3]
-
Glacial Acetic Acid (solvent and catalyst)[3]
-
1 M Sodium Hydroxide solution (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1.0 eq) and the selected ketone (1.0-1.2 eq).[3]
-
Acid Addition: Add glacial acetic acid to the mixture to act as both the solvent and the acid catalyst.[3]
-
Heating: Heat the mixture to reflux with constant stirring. Reaction times can vary from a few minutes to several hours (e.g., 2.25 hours).[3] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[3]
-
Neutralization: Carefully neutralize the acidic mixture with a 1 M sodium hydroxide solution until the pH is approximately 7.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[3]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure indole derivative.[3]
Protocol 2: Mechanochemical Fischer Indole Synthesis
This eco-friendly, solvent-free protocol is adapted from a procedure using ball-milling.[5]
Materials:
-
p-Tolylhydrazine hydrochloride (1.0 mmol)
-
Carbonyl compound (e.g., propiophenone) (1.1 mmol)[5]
-
Silica (300 mg)
-
NaHSO₄ (120 mg)
-
Zirconia (ZrO₂) milling jars and balls
Procedure:
-
Charging the Mill: Place p-tolylhydrazine hydrochloride (1.0 mmol), the carbonyl compound (1.1 mmol), silica, and NaHSO₄ into a ZrO₂ milling jar containing two milling balls.[5]
-
Milling: Perform the milling in a mixer mill at a specified frequency (e.g., 30 Hz) for the required time (e.g., 100 minutes).[5] The reaction proceeds at room temperature.
-
Work-up: After milling, the solid mixture is treated with water to remove the acid catalyst (oxalic acid/dimethylurea mixture in the source, here adapted for NaHSO₄).[5]
-
Extraction: The product is then extracted with an appropriate organic solvent.
-
Purification: The organic extract is dried and concentrated. The product can be further purified by standard methods if necessary. This method often simplifies purification as it avoids large volumes of acid and solvents.[5]
Caption: General Experimental Workflow.
This compound is an indispensable reagent for the synthesis of indole-based pharmaceutical intermediates via the Fischer indole synthesis. The choice of reaction conditions—from traditional acid catalysis in solvents to modern, eco-friendly mechanochemical methods—allows for the synthesis of a diverse range of substituted indoles.[3][5] The provided protocols and data serve as a foundational guide for researchers and scientists in drug development, enabling the efficient and targeted synthesis of these vital molecular scaffolds.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Fischer Indole Synthesis with 4-Methylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles, a core heterocyclic motif in numerous pharmaceuticals, natural products, and agrochemicals.[1] This reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[1] Traditional methods often require prolonged heating and harsh acidic conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this transformation, offering significantly reduced reaction times, improved yields, and alignment with the principles of green chemistry.[2][3]
These application notes provide detailed protocols for the microwave-assisted Fischer indole synthesis using 4-methylphenylhydrazine with various ketones, yielding valuable 5-methyl substituted indole derivatives. The presence of the electron-donating methyl group on the phenylhydrazine ring facilitates the key[3][3]-sigmatropic rearrangement, often leading to higher yields under milder conditions.
Reaction Mechanism and Workflow
The accepted mechanism for the Fischer indole synthesis involves the initial formation of a phenylhydrazone from the reaction of an arylhydrazine with a ketone.[1] This is followed by tautomerization to an ene-hydrazine, which then undergoes a[3][3]-sigmatropic rearrangement. Subsequent cyclization and the elimination of ammonia produce the aromatic indole ring.[1]
Fischer Indole Synthesis Pathway
Caption: Mechanistic pathway of the Fischer indole synthesis.
General Experimental Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted organic synthesis.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and yields for the microwave-assisted Fischer indole synthesis of various 5-methylindoles from this compound.
| Entry | Ketone | Product | Catalyst | Conditions | Time (min) | Yield (%) |
| 1 | Acetone | 2,5-Dimethyl-1H-indole | p-TsOH | Solvent-free, 120 °C | 5 - 10 | ~85 (estimated) |
| 2 | Acetophenone | 5-Methyl-2-phenyl-1H-indole | p-TsOH | Solvent-free, 120 °C | 5 - 10 | ~90 (estimated) |
| 3 | Cyclohexanone | 6-Methyl-1,2,3,4-tetrahydrocarbazole | p-TsOH | Solvent-free, 600 W | 3 | 91-93[2] |
Note: Yields for entries 1 and 2 are estimated based on analogous solvent-free Fischer indole syntheses under thermal conditions and the known acceleration of these reactions by microwave irradiation.[3] The yield for entry 3 is based on a closely related reported microwave-assisted synthesis.[2]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis should be performed in sealed vessels designed for this purpose. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of 2,5-Dimethyl-1H-indole
This protocol is a model for the rapid synthesis of 2,5-dimethyl-1H-indole under solvent-free microwave conditions.
Materials:
-
This compound hydrochloride (1.0 mmol, 158.6 mg)
-
Acetone (1.2 mmol, 0.088 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 mmol, 95.1 mg)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To the microwave reaction vial, add this compound hydrochloride, acetone, and p-toluenesulfonic acid monohydrate.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 120 °C for 5-10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial and add 10 mL of water to the reaction mixture.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,5-dimethyl-1H-indole.
Protocol 2: Synthesis of 5-Methyl-2-phenyl-1H-indole
This protocol outlines a solvent-free microwave-assisted synthesis of 5-methyl-2-phenyl-1H-indole.
Materials:
-
This compound hydrochloride (1.0 mmol, 158.6 mg)
-
Acetophenone (1.0 mmol, 0.117 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 mmol, 95.1 mg)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Combine this compound hydrochloride, acetophenone, and p-toluenesulfonic acid monohydrate in the microwave reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 120 °C for 5-10 minutes.
-
Allow the reaction vial to cool to room temperature.
-
Quench the reaction by adding 10 mL of crushed ice and water.
-
Basify the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Protocol 3: Synthesis of 6-Methyl-1,2,3,4-tetrahydrocarbazole
This protocol is based on a reported high-yield, rapid microwave-assisted synthesis.[2]
Materials:
-
This compound hydrochloride (1.0 mmol, 158.6 mg)
-
Cyclohexanone (1.0 mmol, 0.103 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 mmol, 95.1 mg)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, mix this compound hydrochloride, cyclohexanone, and p-toluenesulfonic acid monohydrate.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power of 600 W for 3 minutes.
-
After completion of the reaction, let the vial cool to ambient temperature.
-
Add 10 mL of water to the cooled mixture.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to obtain the analytically pure 6-methyl-1,2,3,4-tetrahydrocarbazole.
Conclusion
Microwave-assisted Fischer indole synthesis offers a rapid, efficient, and environmentally benign alternative to conventional heating methods for the preparation of 5-methyl-substituted indoles from this compound. The protocols provided herein demonstrate the significant reduction in reaction times and potential for high yields, making this a valuable technique for researchers in medicinal chemistry and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with 4-Methylphenylhydrazine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4-methylphenylhydrazine in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a Fischer indole synthesis?
A1: The most prevalent side reactions include the formation of regioisomers when using unsymmetrical ketones, cleavage of the N-N bond, and potential dimerization or polymerization of the final indole product under harsh acidic conditions. The electron-donating nature of the methyl group on the phenylhydrazine can influence the reaction pathway.[1][2]
Q2: I am using an unsymmetrical ketone (e.g., 2-butanone) with this compound and getting a mixture of products. Why is this happening and can I control the regioselectivity?
A2: The use of an unsymmetrical ketone with this compound can lead to the formation of two different enamine intermediates, resulting in two regioisomeric indole products.[3][4] The ratio of these products is influenced by the choice of acid catalyst, its concentration, and the reaction temperature.[4][5] Generally, higher acidity and temperature favor cyclization at the less substituted carbon.[5]
Q3: My reaction is giving a low yield and I'm isolating 4-methylaniline. What is causing this?
A3: The isolation of 4-methylaniline is indicative of N-N bond cleavage, a known side reaction in the Fischer indole synthesis.[1] This can be particularly problematic with starting materials that have electron-donating groups, as they can stabilize intermediates that lead to cleavage rather than the desired cyclization.[1][2][6] Optimizing the acid catalyst and reaction temperature can help to minimize this side reaction.[7]
Q4: The workup of my reaction mixture results in a dark, tarry substance. What is this and how can I prevent it?
A4: The formation of dark, polymeric material is often due to the degradation or polymerization of the indole product under the strong acidic conditions and high temperatures typically used in the Fischer indole synthesis.[7] To mitigate this, it is crucial to carefully control the reaction time and temperature, and to neutralize the acid catalyst promptly during the workup. Performing the reaction under an inert atmosphere can also prevent oxidative side reactions.[7]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Indole Product
Low yields are a common issue and can be attributed to several factors.[1][7]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical.[7][8][9] Screen various Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often an effective medium for this reaction.[7][10] |
| Incorrect Reaction Temperature | The reaction often requires elevated temperatures for the key[8][8]-sigmatropic rearrangement.[7] However, excessively high temperatures can promote side reactions and decomposition.[7] Monitor the reaction by TLC to find the optimal balance. |
| N-N Bond Cleavage | As noted in the FAQs, this leads to the formation of 4-methylaniline. Try using a milder Lewis acid catalyst or conducting the reaction at a lower temperature for a longer period. |
| Impure Starting Materials | Ensure the this compound and the carbonyl compound are pure. Impurities can lead to unwanted side reactions.[1] |
Issue 2: Formation of Multiple Products on TLC
The presence of multiple spots on a TLC plate indicates a mixture of products, which is common with this reaction.
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | When using an unsymmetrical ketone, the formation of two isomers is expected. To favor one isomer, systematically vary the acid catalyst and its concentration. A comprehensive study on the effect of the acid catalyst on regioselectivity can be a useful guide.[4] |
| Unreacted Starting Material | If the reaction has not gone to completion, you will see spots corresponding to the starting hydrazine and/or carbonyl compound. Increase the reaction time or temperature cautiously, while monitoring by TLC. |
| Side Products | Byproducts from aldol condensations or Friedel-Crafts type reactions can also occur under acidic conditions.[3][8] Careful control of reaction conditions is key to minimizing these.[7] |
Experimental Protocols
General Procedure for the Fischer Indole Synthesis of 2,5-Dimethylindole
This protocol is a representative example for the reaction of this compound with acetone.
-
Hydrazone Formation (Optional, can be a one-pot reaction): In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Indolization: To the hydrazone mixture (or to a mixture of the hydrazine and ketone), add the acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in a suitable solvent).
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto ice water. Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final indole product.
Visualizations
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: Common side reaction pathways in the Fischer indole synthesis.
Caption: A troubleshooting workflow for the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. testbook.com [testbook.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
How to improve the yield of 4-Methylphenylhydrazine reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield and purity of 4-Methylphenylhydrazine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is a two-step process involving the diazotization of 4-methylaniline (p-toluidine) followed by the reduction of the resulting diazonium salt. This method is widely used due to its reliable outcomes and the availability of starting materials.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Diazotization: The initial reaction to form the diazonium salt is temperature-sensitive and must be kept cold (typically 0-5°C) to prevent decomposition.
-
Inefficient Reduction: The choice and amount of reducing agent are critical. Insufficient reducing agent will lead to incomplete conversion.
-
Side Reactions: Competing reactions, such as the formation of azo compounds or tar, can reduce the yield of the desired product.
-
Product Decomposition: this compound can be unstable and may decompose if not handled properly, especially at elevated temperatures or in the presence of air.
-
Loss during Workup and Purification: Significant product loss can occur during extraction, filtration, and crystallization steps.
Q3: What are common impurities I might encounter, and how can I minimize them?
A3: Common impurities include unreacted starting materials, byproducts from side reactions like azo compounds, and oxidation products. To minimize these:
-
Ensure the complete consumption of the starting 4-methylaniline during diazotization.
-
Maintain strict temperature control throughout the reaction.
-
Use an appropriate excess of the reducing agent to ensure full conversion of the diazonium salt.
-
Purification of the crude product, often through recrystallization, is crucial for removing impurities.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete diazotization due to improper temperature control. | Maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. |
| Ineffective reduction of the diazonium salt. | Ensure the reducing agent is fresh and used in the correct stoichiometric amount or slight excess. | |
| Formation of a Dark Tar-like Substance | Decomposition of the diazonium salt at higher temperatures. | Strictly adhere to the low-temperature requirements of the diazotization step. |
| Side reactions are occurring. | Ensure the pH of the reaction mixture is within the optimal range for the chosen reducing agent. | |
| Product is Difficult to Isolate/Crystallize | The presence of impurities is inhibiting crystallization. | Purify the crude product using column chromatography or recrystallization from a suitable solvent system. |
| The product may be an oil at room temperature. | If the free base is an oil, consider converting it to its hydrochloride salt, which is typically a stable, crystalline solid. | |
| Product Purity is Low After Isolation | Incomplete reaction or significant side reactions. | Review and optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. |
| Inefficient purification. | Experiment with different recrystallization solvents or consider using column chromatography for purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via Diazotization and Reduction with Sodium Sulfite
This protocol is adapted from a general procedure and can yield up to 90.0% of the product.[1][2]
Materials:
-
4-methylaniline (p-toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃)
-
Water
Procedure:
-
In a round-bottom flask, mix 10.7 g (0.1 mol) of 4-methylaniline with dilute hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of 7.3 g (0.105 mol) of sodium nitrite in 30 ml of water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture for 1 hour at this temperature.
-
Filter the solution to remove any solid impurities.
-
In a separate flask, prepare a solution of 37.8 g (0.3 mol) of sodium sulfite in 70 ml of water.
-
Add the filtered diazonium salt solution dropwise to the sodium sulfite solution and react at 80°C for approximately 1.5 hours.
-
Slowly add 25 ml (0.3 mol) of concentrated hydrochloric acid and raise the temperature to 95°C. Continue the reaction for about 2.5 hours.
-
Allow the mixture to cool to room temperature and stand overnight to allow the this compound hydrochloride to precipitate.
-
Collect the solid product by filtration and dry it to obtain the final product.
Protocol 2: Synthesis of this compound Hydrochloride using Zinc Powder as a Reducing Agent
This method is reported to produce a high-purity product.[3]
Materials:
-
4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Zinc Powder
-
Sodium Hydroxide (NaOH)
Procedure:
-
In a three-necked flask, add 50g of 4-methylaniline and 150ml of 37% concentrated hydrochloric acid.
-
Cool the mixture to 2°C using an ice-salt bath.
-
While stirring, add 85.7g of a 35% aqueous solution of sodium nitrite, keeping the temperature at 2°C for 1 hour.
-
To the resulting solution, add 450ml of 37% concentrated hydrochloric acid, 450ml of water, and 120g of zinc powder.
-
Maintain the temperature at 18°C until the reaction is complete and the solution turns off-white.
-
Adjust the pH of the solution to 10 by adding a 20% sodium hydroxide solution.
-
Keep the mixture at 5°C for 1 hour to allow for the precipitation of crude this compound.
-
Filter the crude product. The final product can be further purified by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Hydrochloride Synthesis
| Parameter | Method 1 (Sodium Sulfite) [1][2] | Method 2 (Zinc Powder) [3] | Method 3 (Stannous Chloride) [4] |
| Starting Material | 4-methylaniline | 4-methylaniline | p-anisidine (for 4-methoxyphenylhydrazine) |
| Reducing Agent | Sodium Sulfite | Zinc Powder | Stannous Chloride (SnCl₂) |
| Diazotization Temp. | 0-5°C | 0-5°C | -5°C |
| Reduction Temp. | 80°C, then 95°C | 18°C | 0°C |
| Reaction Time | ~5 hours | Not specified, "until complete" | 2 hours |
| Reported Yield | 90.0% | High purity, yield not explicitly stated | 77% (for 4-methoxyphenylhydrazine) |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound Hydrochloride.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low yield in this compound synthesis.
References
- 1. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. This compound hydrochloride | 637-60-5 [chemicalbook.com]
- 3. Preparation method of 4-methyl phenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Indole Products from 4-Methylphenylhydrazine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of indole products synthesized via the Fischer indole synthesis using 4-methylphenylhydrazine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of indole derivatives.
Q: My crude reaction mixture shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
A: Multiple spots are common in Fischer indole syntheses and typically correspond to several predictable impurities.[1]
-
Unreacted this compound: This starting material is basic and can be removed with an acidic wash during the initial work-up.[1]
-
Unreacted Aldehyde or Ketone: The properties of this impurity will vary depending on its structure, but it is often removed during chromatographic purification.[1]
-
Isomeric Products: If an unsymmetrical ketone is used, two different indole isomers may form, often with very similar Rf values.[1]
-
Side Products: The Fischer synthesis is sensitive to reaction conditions, and side reactions like N-N bond cleavage can occur, leading to various byproducts.[2]
Recommended Solution: A thorough liquid-liquid extraction is the essential first step before chromatography. Wash the organic layer containing your crude product sequentially with a mild acid (e.g., 1M HCl) to remove the basic hydrazine, followed by saturated sodium bicarbonate to remove acid catalyst residue, and finally with brine.[1] Subsequent column chromatography is typically required to separate the desired indole from other impurities.[2]
Q: My product appears as a clean spot on the initial TLC, but the collected fractions from the silica gel column are colored (pink, brown, or purple) and show decomposition. What is happening?
A: Indoles, especially those with electron-rich structures, can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or polymerization.[1] Discoloration can also be a result of air oxidation.[1]
Recommended Solution:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by flushing the packed column with your eluent containing 0.5-1% triethylamine before loading your sample.[1]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel for particularly acid-sensitive compounds.[1]
-
Work Efficiently: Do not let the crude product sit on the column for an extended period. Run the chromatography as quickly as possible.[1]
-
Use an Inert Atmosphere: If the indole is highly sensitive to oxidation, running the column under a nitrogen or argon atmosphere can be beneficial.[1]
Q: I am struggling to separate two isomeric indole products with very similar Rf values. What purification strategies can I try?
A: Separating isomers is a common challenge. If standard column chromatography is ineffective, several other techniques can be employed.
Recommended Solution:
-
Optimize Chromatography: Experiment with different solvent systems to maximize the separation on the TLC plate before attempting column chromatography. Aprotic solvents or gradient elutions may provide better resolution.[2]
-
Alternative Chromatography: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[1]
-
Recrystallization: If the product mixture is solid and one isomer is significantly more abundant, recrystallization may selectively crystallize the major isomer, leaving the other in the mother liquor.[1]
Q: My purified indole is a white solid, but it turns pink or tan during storage. How can I prevent this?
A: This discoloration is a classic sign of oxidation.[1]
Recommended Solution: To ensure long-term stability, store the purified indole product in a sealed amber vial to protect it from light.[1] For maximum protection, store it under an inert atmosphere of nitrogen or argon in a freezer.[1]
Frequently Asked Questions (FAQs)
Q: What is the most effective general method for purifying crude indole products from a Fischer synthesis?
A: Column chromatography is the most widely used and versatile method for purifying indoles, as it can separate the desired product from unreacted starting materials, side products, and isomers.[2] It is typically preceded by a liquid-liquid extraction (work-up) to remove the bulk of acidic and basic impurities.[1]
Q: When is recrystallization a better choice than chromatography?
A: Recrystallization is an excellent and often preferred method for obtaining highly pure material when the crude product is a solid with a relatively high initial purity (e.g., >85-90%).[1] It can be more efficient than chromatography for removing small amounts of impurities from a solid product but may result in lower recovery.[2]
Q: How do I choose the right solvent system for column chromatography of my indole product?
A: The choice of solvent is critical and often determined empirically by running multiple TLCs.[2] A common starting point is a mixture of ethyl acetate and a nonpolar solvent like hexane. The goal is to find a solvent system that gives your target indole an Rf value between 0.2 and 0.4 on the TLC plate, with good separation from all impurities. If streaking is observed, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve the peak shape.[3]
Q: What analytical techniques are best for confirming the purity and identity of my final product?
A: A combination of techniques is recommended for full characterization:[1]
-
Thin-Layer Chromatography (TLC): To assess the presence of impurities and ensure a single spot.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the indole and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
Table 1: Comparison of Common Purification Techniques for Indole Products. This table summarizes typical outcomes for various purification methods. Actual results will vary based on the specific indole derivative and impurity profile.
| Purification Method | Typical Purity Achieved | Typical Recovery | Best Suited For | Key Considerations |
| Liquid-Liquid Extraction | Low to Moderate | High | Initial work-up to remove bulk acidic/basic impurities.[1] | Essential first step; will not separate neutral organic compounds. |
| Recrystallization | Very High (>99%) | Moderate (50-80%) | Purifying solid products that are already >85% pure.[1] | Requires finding a suitable solvent system; can have lower yields.[2] |
| Column Chromatography | High (95-99%) | Good (70-95%) | General-purpose purification of most crude reaction mixtures.[2] | Can cause degradation of acid-sensitive indoles.[1] |
| Preparative HPLC | Very High (>99%) | Moderate to Good | Separating difficult-to-resolve isomers or purifying high-value compounds.[1] | More expensive and time-consuming than standard column chromatography. |
Experimental Protocols
Protocol 1: Standard Post-Reaction Work-up and Extraction
-
Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.[1]
-
Neutralization/Basification: If the reaction was run under strong acid conditions (e.g., polyphosphoric acid), slowly neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃) until the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL for a typical lab-scale reaction).
-
Combine Organic Layers: Combine all organic extracts.
-
Acid Wash: Wash the combined organic layer with 1M HCl (2 x 20 mL) to remove any unreacted this compound.[1]
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to remove any residual acid catalyst.[1]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 20 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude indole product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent (solvent system) by running TLC plates of the crude product. Aim for a product Rf of 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is common).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of eluent and load it directly onto the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Use a UV lamp (254 nm) or a chemical stain (Ehrlich's reagent is highly specific for indoles) for visualization.[3]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified indole.
Visualizations
Caption: The Fischer Indole Synthesis pathway using this compound.
Caption: General workflow for the purification of indole products.
Caption: Logic diagram for troubleshooting common purification issues.
References
Overcoming steric hindrance in 4-Methylphenylhydrazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylphenylhydrazine. The following sections address common issues, particularly those related to steric hindrance, and offer detailed experimental protocols and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where steric hindrance can be a problem?
A1: Steric hindrance is a common challenge in several key reactions involving this compound, particularly when bulky ketones or aldehydes are used as substrates. The most notable examples include:
-
Fischer Indole Synthesis: This is a cornerstone reaction for forming indole rings. When the carbonyl compound has bulky substituents near the reactive carbonyl group, the initial formation of the hydrazone and the subsequent acid-catalyzed cyclization can be significantly impeded.[1]
-
Hydrazone Formation: The condensation reaction between this compound and a ketone or aldehyde to form a hydrazone is the initial step in the Fischer Indole Synthesis and other reactions. Sterically demanding ketones can slow down or prevent this reaction from proceeding efficiently.[2]
-
Japp-Klingemann Reaction: This reaction is used to synthesize hydrazones from β-keto-acids or β-keto-esters and diazonium salts. While the steric hindrance on the this compound itself is minimal, bulky groups on the β-dicarbonyl compound can affect the reaction outcome.[3][4]
Q2: My Fischer Indole Synthesis with this compound and a hindered ketone is giving a low yield. What are the likely causes?
A2: Low yields in the Fischer Indole Synthesis with sterically hindered substrates can be attributed to several factors:
-
Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may be slow or incomplete due to the steric bulk around the carbonyl group.
-
Inefficient Cyclization: The key[5][5]-sigmatropic rearrangement step can be sterically hindered, slowing down the reaction or leading to alternative side reactions.[1]
-
Suboptimal Catalyst: The choice of acid catalyst is critical. A catalyst that is too weak may not be effective, while a catalyst that is too strong can lead to degradation of the starting materials or product. Both Brønsted and Lewis acids are commonly used, and their effectiveness can vary depending on the specific substrates.[5][6]
-
Unfavorable Reaction Conditions: Temperature and solvent play a crucial role. Higher temperatures are often required to overcome the activation energy barrier caused by steric hindrance, but can also lead to side product formation.[1] The solvent can influence the solubility of reactants and the stability of intermediates.[5]
-
Electronic Effects: Electron-donating groups on the carbonyl substrate can sometimes lead to undesired N-N bond cleavage as a competing reaction pathway.[1][7]
Q3: How does the methyl group on this compound affect its reactivity?
A3: The methyl group at the para position of the phenyl ring is an electron-donating group (EDG). EDGs generally increase the electron density of the aromatic ring, which can enhance the reactivity of the hydrazine in reactions like the Fischer Indole Synthesis by stabilizing intermediates.[8] This can lead to higher yields and allow for milder reaction conditions compared to unsubstituted phenylhydrazine.[8]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis with a Sterically Hindered Ketone
This guide provides a systematic approach to optimizing the Fischer Indole Synthesis when reacting this compound with a bulky ketone.
Caption: A step-by-step workflow for troubleshooting low yields.
The choice of acid catalyst is a critical parameter.[5] Both Lewis acids and Brønsted acids can be effective, and the optimal choice is often substrate-dependent.
-
Lewis Acids: Zinc chloride (ZnCl₂) is a commonly used and effective catalyst.[5] Other options include boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).
-
Brønsted Acids: Polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are frequently employed.[6]
Data Presentation: Catalyst Comparison for Fischer Indole Synthesis
| Catalyst | Substrate (Ketone) | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-TSA | Cyclohexanone | None | 100 | 91 | [9] |
| ZnCl₂ | Cyclohexanone | None | 100 | 76 | [9] |
| Acetic Acid | 2-Methylcyclohexanone | Acetic Acid | Room Temp | 85 | [8] |
| Acetic Acid/HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 30 | [10] |
Recommendation: Start with a common Lewis acid like ZnCl₂ or a Brønsted acid like p-TSA. If yields are low, screen other catalysts from the list.
The solvent can influence the reaction by affecting the solubility of reactants and the stability of intermediates. Polar aprotic solvents are often used.[5]
-
Common Solvents: Acetic acid is frequently used as both a solvent and a catalyst.[5] Other options include ethanol, methanol, and toluene.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at elevated temperatures can lead to high yields and is a greener alternative.[11]
Sterically hindered reactions often require higher temperatures to proceed at a reasonable rate.
-
Conventional Heating: Reactions are typically run at temperatures ranging from room temperature to reflux.[10] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially for challenging substrates.[9][11] This is due to efficient and rapid heating.
The Fischer Indole Synthesis can be performed as a one-pot reaction where the hydrazone is formed in situ, or as a two-step procedure where the hydrazone is isolated first.
-
One-Pot: This is often more convenient. The arylhydrazine and carbonyl compound are mixed with the acid catalyst and heated.[11]
-
Two-Step: Isolating the hydrazone before cyclization can sometimes improve the overall yield, especially if the hydrazone formation is slow or requires different conditions than the cyclization step.
Issue 2: Difficulty in Forming Hydrazone with a Bulky Ketone
If the initial hydrazone formation is the bottleneck, the following strategies can be employed.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: 4-Methylphenylhydrazine in Acidic Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylphenylhydrazine in acidic solutions. The information is designed to help you anticipate and resolve common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: Generally, arylhydrazines like this compound exhibit greater stability in strongly acidic conditions compared to neutral or alkaline solutions, particularly in the absence of oxygen.[1] The protonation of the hydrazine moiety in acidic media reduces its susceptibility to oxidation. However, the stability can be influenced by several factors including the specific pH, temperature, presence of oxidizing agents, and exposure to light.[2]
Q2: My solution of this compound in acid has turned yellow/brown. What is the cause and is it still usable?
A2: Discoloration, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidation of the hydrazine compound.[3] The presence of dissolved oxygen or trace metal ions can catalyze this process. While a slight color change may not significantly impact some reactions, it is generally advisable to use freshly prepared solutions for sensitive applications to ensure reproducibility. For quantitative studies, a discolored solution should be discarded and a fresh one prepared.
Q3: What are the likely degradation products of this compound in an acidic solution?
A3: While specific degradation pathways for this compound in acidic solution are not extensively documented in readily available literature, degradation of arylhydrazines can lead to the formation of various products. Potential degradation pathways include oxidation to diazonium salts, which can further react to form phenols or couple to form azo compounds. Hydrolysis, though less common for the hydrazine itself in strong acid, can become relevant for derivatives like hydrazones formed in situ.
Q4: What is the optimal pH range for working with this compound in aqueous acidic solutions?
A4: While a definitive optimal pH range for this compound is not specified in the literature, hydrazines are generally most stable in strongly acidic conditions.[1] For many applications, a pH below 4 is recommended to ensure the hydrazine is fully protonated and thus less prone to oxidation. However, the optimal pH will also depend on the specific requirements of your reaction.
Q5: Can I store solutions of this compound in acidic media?
A5: For best results, it is recommended to prepare solutions of this compound fresh before use. If storage is necessary, it should be for a short duration in a tightly sealed container, protected from light, and refrigerated.[2] To minimize oxidation, degassing the solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound is a good practice.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Solution Discoloration (Yellow/Brown) | Oxidation of this compound. | 1. Prepare fresh solutions before use.2. Use deoxygenated solvents (e.g., sparge with nitrogen or argon).3. Store solutions (if necessary) under an inert atmosphere and protected from light.4. Ensure high purity of reagents and solvents to avoid catalytic metal impurities. |
| Inconsistent Reaction Yields | Degradation of this compound. | 1. Verify the purity of the this compound starting material.2. Prepare and use the solution immediately.3. Monitor the stability of the solution over the course of the experiment using a suitable analytical method (e.g., HPLC). |
| Formation of Unexpected Byproducts | Degradation products of this compound are participating in the reaction. | 1. Characterize the byproducts using techniques like LC-MS to understand the degradation pathway.2. Optimize reaction conditions to minimize degradation (e.g., lower temperature, inert atmosphere).3. Purify the this compound solution before use if degradation is suspected. |
| Precipitate Formation | The hydrochloride salt may have limited solubility in certain acidic media or at lower temperatures. | 1. Ensure the concentration is below the solubility limit at the working temperature.2. Consider using a co-solvent if compatible with your reaction.3. If the precipitate is the reactant, ensure it is fully dissolved before initiating the reaction. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Acidic Solution of this compound
This protocol describes the preparation of an acidic solution of this compound with precautions to minimize degradation.
Materials:
-
This compound hydrochloride
-
High-purity water (e.g., HPLC grade)
-
Concentrated hydrochloric acid (or other suitable acid)
-
Inert gas (Nitrogen or Argon)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Place the desired volume of high-purity water into a volumetric flask.
-
Sparge the water with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
While maintaining the inert atmosphere, add the required amount of concentrated acid to achieve the target pH.
-
Accurately weigh the required amount of this compound hydrochloride and add it to the acidic solution.
-
Stir the solution until the solid is completely dissolved.
-
Make up to the final volume with the deoxygenated acidic solution.
-
Use the solution immediately for the best results.
Protocol 2: Monitoring the Stability of this compound in Acidic Solution by HPLC
This protocol provides a general method for monitoring the degradation of this compound over time.
Instrumentation and Conditions (Example):
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a suitable acidic buffer (e.g., phosphate buffer at pH 3). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 230-280 nm).
-
Column Temperature: 30 °C
Procedure:
-
Prepare a stock solution of this compound in the desired acidic medium as described in Protocol 1.
-
Immediately inject a sample of the freshly prepared solution into the HPLC system to obtain the initial concentration (t=0).
-
Store the stock solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks can be indicative of degradation products.
Visualizations
Caption: Potential oxidative degradation pathway of this compound in acidic solution.
Caption: Experimental workflow for monitoring the stability of this compound.
References
Common impurities in commercial 4-Methylphenylhydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Methylphenylhydrazine hydrochloride (p-Tolylhydrazine hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound hydrochloride?
The most common impurities in commercial this compound hydrochloride are typically related to its synthesis and potential degradation. These include:
-
Starting Material: 4-Methylaniline (p-Toluidine) hydrochloride is a common process-related impurity.[1] NMR studies of synthesized aryl hydrazine hydrochlorides have shown the presence of 1-5 mol% of the corresponding aniline hydrochlorides.
-
Positional Isomers: 2-Methylphenylhydrazine (o-Tolylhydrazine) hydrochloride and 3-Methylphenylhydrazine (m-Tolylhydrazine) hydrochloride can be present as isomeric impurities. The presence of these isomers is critical as they can lead to the formation of undesired products in reactions like the Fischer indole synthesis.[2][3]
-
Degradation Products: Phenylhydrazines can undergo oxidation and photodegradation. While specific degradation products for this compound hydrochloride are not extensively documented in publicly available literature, potential degradation pathways could involve oxidation of the hydrazine moiety.
Q2: How can these impurities affect my experiment?
Impurities in this compound hydrochloride can have significant consequences for your research, leading to:
-
Inaccurate Stoichiometry: The presence of impurities means the actual amount of this compound hydrochloride is lower than weighed, affecting reaction stoichiometry and potentially reducing the yield of the desired product.
-
Formation of Isomeric Byproducts: In reactions like the Fischer indole synthesis, positional isomers of tolylhydrazine will react to form the corresponding isomeric indoles, leading to a mixture of products that can be difficult to separate.[2][3]
-
Side Reactions: The starting material, 4-methylaniline, can participate in unwanted side reactions, complicating the reaction mixture and purification process.
-
Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to poor reproducibility of your experiments.
Q3: What are the signs that my this compound hydrochloride may be impure?
You might suspect impurities in your reagent if you observe the following:
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Unexpected Side Products: Formation of unexpected peaks in your reaction monitoring by TLC, LC-MS, or GC-MS.
-
Low Yields: Consistently lower than expected yields of your target molecule.
-
Difficult Purification: Challenges in purifying the desired product, such as co-eluting impurities.
-
Discoloration: Although this compound hydrochloride can range from off-white to beige-brown, significant darkening upon storage may indicate degradation.
Troubleshooting Guides
Issue 1: Unexpected Isomers in the Final Product of a Fischer Indole Synthesis
Symptoms:
-
NMR or LC-MS analysis of the purified product shows the presence of more than one indole isomer.
-
Difficulty in isolating the desired isomer.
Possible Cause:
-
The commercial this compound hydrochloride used contains significant amounts of 2-Methylphenylhydrazine and/or 3-Methylphenylhydrazine isomers.
Troubleshooting Steps:
-
Analyze the Starting Material: Before starting the synthesis, analyze the this compound hydrochloride lot for the presence of positional isomers using a suitable analytical method, such as the HPLC method described below.
-
Purify the Starting Material: If isomeric impurities are present, consider purifying the this compound hydrochloride by recrystallization.
-
Optimize Purification of the Final Product: If the synthesis has already been performed, focus on optimizing the chromatographic conditions to separate the indole isomers. This may involve testing different solvent systems or chromatographic columns.
Issue 2: Low Yield and Complex Reaction Mixture
Symptoms:
-
The yield of the desired product is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks, indicating a complex mixture of products.
Possible Cause:
-
High levels of the starting material, 4-methylaniline hydrochloride, in the this compound hydrochloride reagent.
-
Degradation of the this compound hydrochloride.
Troubleshooting Steps:
-
Quantify the Purity of the Starting Material: Use the provided HPLC method to determine the purity of your this compound hydrochloride and quantify the amount of 4-methylaniline.
-
Adjust Stoichiometry: Based on the purity assessment, adjust the amount of the reagent used in your reaction to ensure the correct molar ratio.
-
Check for Degradation: Visually inspect the reagent for significant discoloration. If degradation is suspected, it is advisable to use a fresh batch of the reagent.
-
Proper Storage: Ensure that the this compound hydrochloride is stored in a tightly sealed container, protected from light and moisture, to prevent degradation.
Data Presentation
Table 1: Common Impurities and Their Potential Impact
| Impurity | Typical Concentration Range | Potential Impact on Experiments |
| 4-Methylaniline hydrochloride | 1 - 5 mol%[1] | Inaccurate stoichiometry, potential for side reactions, reduced yield. |
| 2-Methylphenylhydrazine HCl | Variable | Formation of undesired 7-methylindole isomers in Fischer indole synthesis.[2][3] |
| 3-Methylphenylhydrazine HCl | Variable | Formation of undesired 4- and 6-methylindole isomers in Fischer indole synthesis.[2][3] |
| Oxidation/Degradation Products | Variable, increases with improper storage | Reduced effective concentration of the reagent, introduction of unknown reactive species. |
Experimental Protocols
HPLC Method for the Analysis of Impurities in this compound Hydrochloride
This method is adapted from a validated procedure for the closely related compound, 4-chlorophenylhydrazine hydrochloride, and is suitable for the detection and quantification of 4-methylaniline and the positional isomers of tolylhydrazine.[4]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
-
Gradient Program:
-
0-10 min: 30% Eluent B
-
10-20 min: 30% Eluent B
-
20-30 min: 40% Eluent B
-
30-48 min: 60% Eluent B
-
48-50 min: 60% Eluent B
-
50-65 min: 30% Eluent B (re-equilibration)[4]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 239 nm[4]
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of the this compound hydrochloride sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare calibration standards of 4-methylaniline, 2-methylphenylhydrazine hydrochloride, and 3-methylphenylhydrazine hydrochloride in the same diluent.
-
Analyze the samples and standards by HPLC. The concentration of each impurity in the sample can be determined by comparing the peak areas with the calibration curves.
-
Visualizations
Caption: Workflow for HPLC analysis of impurities in this compound hydrochloride.
Caption: Troubleshooting logic for the Fischer indole synthesis.
References
Optimizing temperature for Fischer indole synthesis with 4-Methylphenylhydrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in the Fischer indole synthesis using 4-methylphenylhydrazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Fischer indole synthesis with a focus on temperature optimization.
Q1: My reaction is not proceeding, or the yield is very low. How can I determine if the temperature is the issue?
A1: Low or no product formation can indeed be related to suboptimal temperature. The Fischer indole synthesis is sensitive to reaction conditions, with temperature being a critical parameter.[1] The key[2][2]-sigmatropic rearrangement step often has a significant activation energy and may require elevated temperatures to proceed efficiently.[3]
-
Initial Temperature Too Low: If you are running the reaction at room temperature or slightly above, consider incrementally increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help you observe the formation of the product and any potential side products as you adjust the temperature.[3]
-
Insufficient Heating Time: Ensure the reaction is heated for a sufficient duration at the target temperature. Again, TLC monitoring is crucial to determine the optimal reaction time.[3]
-
Catalyst Activity: The choice and concentration of the acid catalyst are vital and its effectiveness can be temperature-dependent.[3][4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[3][4] Ensure your chosen catalyst is appropriate and used in a sufficient amount.
Q2: I am observing significant decomposition of my starting materials or product. What is the likely cause related to temperature?
A2: Decomposition is a common issue when the reaction temperature is too high. Excessively high temperatures or prolonged reaction times can lead to the breakdown of the phenylhydrazine, the ketone, the hydrazone intermediate, or the final indole product, resulting in lower yields and the formation of tarry byproducts.[3]
-
Reduce the Temperature: If you observe significant charring or the formation of insoluble materials, immediately reduce the reaction temperature. It is advisable to conduct small-scale optimization experiments to find the "sweet spot" where the reaction proceeds at a reasonable rate without significant decomposition.
-
Minimize Reaction Time: Use TLC to monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to high temperatures.[3]
-
Consider Microwave Synthesis: Microwave-assisted synthesis can sometimes offer better control over heating, leading to rapid reaction times at elevated temperatures, which can minimize decomposition.[3]
Q3: My reaction is producing a mixture of isomers. Can temperature influence the regioselectivity?
A3: Yes, temperature can influence the regioselectivity of the Fischer indole synthesis when using unsymmetrical ketones. While the electronic and steric properties of the substituents are the primary drivers of regioselectivity, the reaction temperature can affect the kinetic versus thermodynamic control of the reaction.
-
Lower Temperatures for Kinetic Control: Running the reaction at a lower temperature may favor the formation of the kinetically preferred isomer.
-
Higher Temperatures for Thermodynamic Control: Conversely, higher temperatures may allow for equilibrium to be reached, favoring the formation of the more stable, thermodynamically preferred isomer.
-
Systematic Screening: A systematic screening of reaction temperatures is recommended to determine the optimal conditions for obtaining the desired isomer in the highest selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the Fischer indole synthesis with this compound?
A1: The optimal temperature for the Fischer indole synthesis can vary widely depending on the specific ketone, the acid catalyst used, and the solvent. The reaction often requires elevated temperatures to proceed effectively.[2] Some reactions have been successfully carried out at room temperature, particularly with reactive substrates.[5][6] More commonly, temperatures ranging from 80°C to reflux conditions in solvents like acetic acid or toluene are employed.[7] Microwave-assisted syntheses can utilize temperatures up to 150°C for very short reaction times.[3]
Q2: How does the choice of acid catalyst affect the optimal reaction temperature?
A2: The strength and type of acid catalyst play a crucial role and can influence the required reaction temperature. Stronger acids, such as polyphosphoric acid (PPA) or sulfuric acid, can often promote the reaction at lower temperatures compared to weaker acids like acetic acid.[3][4] However, stronger acids can also lead to more side reactions and decomposition if the temperature is not carefully controlled. The choice of a Brønsted acid versus a Lewis acid can also impact the optimal temperature.[4]
Q3: Can I run the Fischer indole synthesis without a solvent, and how does that affect the temperature?
A3: Yes, in some cases, the Fischer indole synthesis can be performed neat (without a solvent).[3] This is particularly common in mechanochemical approaches, which are often conducted at room temperature.[8] When running the reaction neat with thermal heating, careful control of the temperature is essential to prevent localized overheating and decomposition.
Q4: Is it better to form the hydrazone first and then cyclize, or to perform a one-pot reaction? How does this affect temperature optimization?
A4: Both one-pot procedures and two-step approaches (formation and isolation of the hydrazone followed by cyclization) are common.
-
One-Pot Procedure: In a one-pot synthesis, the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel.[3] This approach requires careful selection of a temperature that is suitable for both steps. Often, the reaction is initially run at a lower temperature to form the hydrazone, and then the temperature is increased to facilitate the cyclization.
-
Two-Step Procedure: Isolating the hydrazone first allows for its purification, which can lead to a cleaner cyclization reaction. This also allows for the optimization of the temperature for the cyclization step independently of the hydrazone formation.
The choice between these two approaches depends on the specific substrates and the desired purity of the final product.
Quantitative Data on Temperature Effects
The following table summarizes the effect of temperature on the yield of Fischer indole synthesis from various sources to illustrate the general trends.
| This compound Reactant | Ketone | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound hydrochloride | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp | - | High | [5] |
| This compound hydrochloride | 2-Methylcyclohexanone | Acetic Acid | Acetic Acid | Room Temp | - | High | [5] |
| p-Tolylhydrazine | Propiophenone | p-TsOH | tert-Butanol | 80 | - | 47 | [7] |
| Phenylhydrazine hydrochloride | Butanone | - | THF | 150 (Microwave) | 15 min | - | [3] |
Experimental Protocol: Synthesis of 2,5-Dimethyl-1H-indole
This protocol describes a general procedure for the Fischer indole synthesis of 2,5-dimethyl-1H-indole from this compound and acetone.
Materials:
-
This compound hydrochloride
-
Acetone
-
Glacial Acetic Acid
-
Ice-water bath
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (1.0 equivalent) and acetone (1.2 equivalents).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and the catalyst.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice-water.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 2,5-dimethyl-1H-indole.
Temperature Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction temperature in the Fischer indole synthesis.
Caption: Workflow for optimizing temperature in Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Preventing oxidation of 4-Methylphenylhydrazine during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Methylphenylhydrazine and its hydrochloride salt to prevent oxidation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from off-white to yellow/brown. Can I still use it?
A1: A color change is a visual indicator of degradation, likely due to oxidation. For sensitive applications requiring high purity, using discolored reagent is not recommended as the impurities could interfere with your reaction, leading to unexpected side products and reduced yields. For less sensitive applications, the suitability would need to be determined by analytical testing, such as HPLC, to assess the purity.
Q2: What are the optimal storage conditions to minimize the oxidation of this compound?
A2: To ensure the long-term stability of this compound, it should be stored as the hydrochloride salt whenever possible. The recommended storage conditions are in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to air and moisture.
Q3: Is there a difference in stability between this compound free base and its hydrochloride salt?
A3: Yes, the hydrochloride salt of this compound is significantly more stable and less prone to oxidation than the free base. The protonation of the hydrazine moiety in the salt form reduces its susceptibility to oxidation. For long-term storage, the hydrochloride salt is the preferred form.
Q4: What are the likely degradation products of this compound oxidation?
A4: Oxidation of arylhydrazines can lead to a variety of products. While specific studies on this compound are not extensively detailed in publicly available literature, general pathways for arylhydrazine oxidation suggest the formation of products such as 4-methylphenyldiazene, which can further react to form toluene, nitrogen gas, and other coupling products. More complex polymeric materials may also be formed, contributing to the discoloration.
Q5: How can I check the purity of my this compound?
A5: The most common and reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact compound from its degradation products. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) of Solid | Exposure to air (oxygen) and/or light. | Discard the reagent if purity is critical. For future prevention, store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a dark, cool, and dry place.[1][2] |
| Unexpected Side Products in Reaction | Use of degraded this compound containing impurities. | Verify the purity of the this compound using a stability-indicating HPLC method before use. If impurities are detected, purify the reagent by recrystallization or use a fresh, high-purity batch. |
| Inconsistent Reaction Yields | Inconsistent purity of this compound between batches or degradation over time. | Implement a routine quality control check of the reagent's purity via HPLC. Store the reagent in small, single-use aliquots to minimize repeated exposure of the bulk material to the atmosphere. |
| Poor Solubility of Aged Reagent | Formation of insoluble polymeric degradation products. | It is best to discard the reagent. Attempting to filter out insoluble material may not remove all soluble impurities. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing a stability-indicating HPLC method. Method optimization will be required for specific instrumentation and columns.
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
2. Materials:
- This compound hydrochloride standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (or formic acid for MS compatibility)
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Instrumentation:
- HPLC system with a UV detector
- Data acquisition and processing software
4. Chromatographic Conditions (Starting Point):
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid).
- Solvent A: Water with 0.1% phosphoric acid
- Solvent B: Acetonitrile with 0.1% phosphoric acid
- Gradient: 10% B to 90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 239 nm
- Injection Volume: 10 µL
5. Sample Preparation:
- Prepare a stock solution of this compound hydrochloride in the mobile phase (e.g., 1 mg/mL).
- Dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).
6. Forced Degradation Study (for method validation):
- Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 60°C for 30 minutes.[2]
- Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60°C for 30 minutes.[2]
- Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Heat the solid sample at 70°C for 48 hours.
- Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
- Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak.
Visualizations
Oxidation Pathway of this compound
References
Technical Support Center: Troubleshooting Unexpected Product Formation with 4-Methylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for common and unexpected issues encountered during chemical syntheses involving 4-methylphenylhydrazine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify the root cause of unexpected product formation and guide you toward achieving your desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis using this compound is failing or giving very low yields. What are the common causes?
Low yields or failure in the Fischer indole synthesis can be attributed to several factors. The reaction is known to be sensitive to temperature, acid strength, and the electronic properties of the starting materials.[1] Electron-donating groups on the arylhydrazine can weaken the N-N bond, making side reactions more likely.[1]
Common contributing factors include:
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing reaction instead of the desired cyclization.[1]
-
Steric Hindrance: Bulky groups on either the this compound or the carbonyl compound can sterically hinder the reaction.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are used, and their effectiveness can be substrate-dependent.[2]
-
Reaction Conditions: The reaction is highly sensitive to both temperature and reaction time.[1]
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to unwanted side reactions.[1]
Q2: I am observing the formation of 4-methylaniline in my reaction mixture. What is causing this?
The presence of 4-methylaniline is a strong indicator of N-N bond cleavage, a common side reaction in Fischer indole synthesis.[1] This is particularly prevalent when the reaction conditions are too harsh or when electron-donating groups are present on the carbonyl substrate, which can stabilize the intermediates formed during cleavage.[1][3][4]
Q3: My reaction with an unsymmetrical ketone is producing a mixture of two isomeric indoles. How can I control the regioselectivity?
The reaction of this compound with an unsymmetrical ketone can lead to the formation of two different regioisomeric indoles. The ratio of these products is influenced by the nature of the acid catalyst, its concentration, and the reaction temperature. Higher acidity and temperature tend to favor cyclization at the less substituted α-carbon of the ketone.
Q4: Can this compound participate in reactions other than the Fischer indole synthesis?
Yes, this compound is a versatile reagent. Besides the Fischer indole synthesis, it can react with β-dicarbonyl compounds to form pyrazoles.[5][6] The reaction conditions, such as the solvent and catalyst, can play a crucial role in determining the product outcome. For instance, in some cases, the use of metal acetylacetonates can lead to the formation of pyrazoles instead of indoles.[7]
Troubleshooting Guides
Issue 1: Unexpected N-N Bond Cleavage and Formation of 4-Methylaniline
This guide will help you troubleshoot the formation of 4-methylaniline due to N-N bond cleavage.
Logical Relationship for Troubleshooting N-N Bond Cleavage
Caption: Troubleshooting workflow for N-N bond cleavage.
Data on N-N Bond Cleavage Products
While specific yields are highly dependent on the exact reactants and conditions, the primary cleavage products are the corresponding aniline (in this case, 4-methylaniline) and a byproduct derived from the carbonyl compound.
| Product | Analytical Method | Key Spectroscopic Data |
| 4-Methylaniline | 1H NMR, 13C NMR, MS | 1H NMR (CDCl₃): δ ~2.2 (s, 3H, CH₃), ~3.5 (br s, 2H, NH₂), ~6.6-7.0 (m, 4H, Ar-H). 13C NMR (CDCl₃): δ ~20.5 (CH₃), ~115, 118, 129, 145 (Ar-C). |
Experimental Protocol: Mitigation of N-N Bond Cleavage
This protocol outlines steps to minimize the formation of 4-methylaniline.
Materials:
-
This compound hydrochloride
-
Carbonyl compound (e.g., cyclohexanone)
-
Acid catalyst (e.g., acetic acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Hydrazone Formation (if not in situ): In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) and the carbonyl compound (1 equivalent) in a suitable solvent like ethanol.
-
Add a mild acid catalyst, such as a few drops of acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Indolization: Once the hydrazone has formed, consider the following adjustments to the standard Fischer indole synthesis protocol to minimize N-N cleavage:
-
Catalyst: Use a milder Lewis acid like zinc chloride instead of strong Brønsted acids like sulfuric acid. Start with a lower concentration of the catalyst.
-
Temperature: Maintain a lower reaction temperature. For example, instead of refluxing in a high-boiling solvent, try stirring at a moderately elevated temperature (e.g., 60-80 °C).
-
Reaction Time: Monitor the reaction closely by TLC. As soon as the desired product is the major component, quench the reaction to prevent further degradation.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Unexpected Regioisomers with Unsymmetrical Ketones
This guide addresses the challenge of controlling the formation of regioisomers when using unsymmetrical ketones.
Logical Relationship for Controlling Regioselectivity
Caption: Workflow for controlling regioisomer formation.
Data on Regioisomer Formation
The reaction of this compound with an unsymmetrical ketone like 2-butanone can theoretically yield 2,3,5-trimethylindole and 2,3,7-trimethylindole. The product ratio is highly dependent on the reaction conditions. Generally, stronger acids and higher temperatures favor the formation of the less sterically hindered indole.
| Ketone | Acid Catalyst | Temperature (°C) | Major Regioisomer | Minor Regioisomer |
| 2-Butanone | Polyphosphoric Acid (PPA) | 100 | 2,3,5-Trimethylindole | 2,3,7-Trimethylindole |
| 2-Butanone | Zinc Chloride (ZnCl₂) | 80 | 2,3,7-Trimethylindole | 2,3,5-Trimethylindole |
Note: The data in this table is illustrative and the actual ratios can vary.
Experimental Protocol: Influencing Regioselectivity
This protocol provides a general method for investigating the influence of reaction conditions on the regiochemical outcome.
Materials:
-
This compound hydrochloride
-
Unsymmetrical ketone (e.g., 2-pentanone)
-
A selection of acid catalysts (e.g., polyphosphoric acid, zinc chloride, acetic acid)
-
Appropriate solvents for each catalyst
-
Standard work-up and purification reagents as listed in the previous protocol
Procedure:
-
Set up parallel reactions using the same equivalents of this compound hydrochloride and the unsymmetrical ketone.
-
In each reaction vessel, use a different acid catalyst and/or reaction temperature. For example:
-
Reaction A: Polyphosphoric acid at 100-120 °C.
-
Reaction B: Zinc chloride in toluene at reflux.
-
Reaction C: Glacial acetic acid at reflux.
-
-
Monitor the progress of each reaction by TLC.
-
After a set reaction time (e.g., 2-4 hours), work up each reaction as described in the previous protocol.
-
Analyze the crude product mixture from each reaction by 1H NMR or GC-MS to determine the ratio of the two regioisomers.
-
Based on the results, the conditions that provide the highest selectivity for the desired isomer can be chosen for a larger scale reaction.
Issue 3: Unexpected Formation of Pyrazoles
This guide is for situations where a pyrazole is formed instead of the expected indole.
Experimental Workflow for Pyrazole Formation
Caption: Simplified workflow for pyrazole synthesis.
Data on Pyrazole Formation
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic method for pyrazole synthesis.
| 1,3-Dicarbonyl Compound | Product |
| Acetylacetone | 1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazole |
| Ethyl Acetoacetate | 1-(4-Methylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole |
Experimental Protocol: Synthesis of 1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes a typical procedure for the synthesis of a pyrazole from this compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add acetylacetone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tar Formation in Reactions of 4-Methylphenylhydrazine
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the formation of tar in acid-catalyzed reactions involving 4-Methylphenylhydrazine. The focus is on troubleshooting common issues to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What exactly is "tar" in the context of this compound reactions?
A1: In this context, "tar" is not a single, well-defined compound. It refers to a complex, heterogeneous mixture of high-molecular-weight byproducts that are often dark-colored, resinous, or insoluble.[1][2] These mixtures arise from various side reactions, including polymerization, decomposition, and condensation of reactants and intermediates.[1] The formation of tar is a significant issue as it reduces the yield of the desired product and complicates the purification process.
Q2: Why is this compound particularly susceptible to tar formation?
A2: this compound, like other arylhydrazines, is prone to tar formation for several reasons:
-
N-N Bond Cleavage: The electron-donating nature of the methyl group on the phenyl ring can weaken the N-N bond in key reaction intermediates.[3][4] Under acidic conditions, this can lead to cleavage as a competing side reaction, generating reactive species that polymerize.[4]
-
Oxidative Sensitivity: Phenylhydrazines can be sensitive to air oxidation, especially under acidic conditions, leading to the formation of radicals and other reactive intermediates that contribute to tarring.
-
Reaction Conditions: Acid-catalyzed reactions like the Fischer indole synthesis often require elevated temperatures and strong acid catalysts (Brønsted or Lewis acids) to proceed.[5][6] These conditions can also promote the decomposition of the starting materials and intermediates.[7]
Q3: What are the primary factors that promote tar formation?
A3: The key factors influencing tar formation are the reaction conditions and the purity of the starting materials. High temperatures, high concentrations of strong acids, and the presence of oxygen can accelerate side reactions leading to tar.[6][7] Additionally, impurities in the this compound or the carbonyl reactant can introduce unwanted side reactions.[3] The choice of acid catalyst is also critical and must often be optimized empirically to favor the desired reaction pathway over degradation pathways.[3]
Troubleshooting Guide
Q4: My reaction turned dark immediately upon adding the acid. What is the likely cause and solution?
A4: A rapid color change to dark brown or black upon acid addition often indicates rapid decomposition of the starting material or an intermediate. This is typically caused by conditions that are too harsh.
-
Cause: The acid concentration may be too high, or the temperature may be elevated during the acid addition. Localized "hot spots" can cause rapid degradation.
-
Solution:
-
Lower the Temperature: Perform the acid addition at a lower temperature (e.g., 0 °C or room temperature) before slowly heating the reaction mixture.
-
Slow Addition: Add the acid catalyst dropwise or in portions to maintain control over the reaction's exotherm.
-
Dilution: Ensure the reaction is not overly concentrated, as this can exacerbate the problem.
-
Q5: I have a low yield of the desired product and a large amount of insoluble black material. How can I improve this?
A5: This common problem points to the reaction conditions favoring side reactions over the desired product formation. A systematic approach to optimization is required.
-
Check Purity of Reagents: Ensure the this compound and the carbonyl partner are pure, as impurities can catalyze side reactions.[3]
-
Optimize Temperature: Elevated temperatures are often necessary but can also cause decomposition.[6] Try running the reaction at a lower temperature for a longer period. Conversely, sometimes a higher temperature for a shorter duration can favor the desired product over a slower decomposition pathway.
-
Vary the Catalyst: The choice between Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is critical.[5][7] Lewis acids are sometimes milder and can give cleaner reactions. Experiment with different catalysts and concentrations.
-
Use an Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon.
Q6: How do I select the appropriate acid catalyst to reduce tarring?
A6: The selection of the acid catalyst is one of the most critical parameters and there is no universal answer; it often requires experimental screening.[3]
-
Brønsted vs. Lewis Acids: Both classes of acids can catalyze the reaction.[5] Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid are common, but can be very harsh.[8] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can sometimes provide better yields by coordinating with the intermediates in a more controlled manner.[8]
-
Start Mild: Begin with milder catalysts (e.g., p-TsOH, ZnCl₂) before moving to stronger, more aggressive ones (e.g., H₂SO₄, PPA).
-
Concentration: The amount of catalyst is crucial. Use the minimum amount required to achieve a reasonable reaction rate. Excess acid will almost certainly increase tar formation.
Experimental Protocols & Data
Protocol: A General Method for Minimizing Tar in the Fischer Indole Synthesis with this compound
This protocol provides a set of best practices designed to minimize byproduct formation. Specific quantities and temperatures will need to be optimized for the specific carbonyl substrate being used.
-
Preparation: Ensure all glassware is thoroughly dried. Purify the this compound and the aldehyde/ketone reactant if their purity is questionable.
-
Reaction Setup: Assemble the reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Reactant Addition: Dissolve this compound (1.0 eq.) and the carbonyl compound (1.0-1.1 eq.) in an appropriate solvent (e.g., toluene, acetic acid, or ethanol).[8] Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone intermediate.
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add the acid catalyst (e.g., ZnCl₂, p-TsOH, pre-dissolved in a small amount of solvent if necessary).
-
Controlled Heating: Once the addition is complete, slowly warm the reaction to the target temperature (start with a moderate temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by pouring it into a mixture of ice and a suitable base (e.g., NaHCO₃ solution) to neutralize the acid.
-
Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over MgSO₄, and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization.
Data Presentation
The following table provides a qualitative summary of the expected effects of various parameters on tar formation and product yield. It is intended as a general guide for troubleshooting, as quantitative data is highly substrate-dependent.
| Parameter | Condition | Expected Tar Formation | Expected Product Yield | Rationale |
| Temperature | Too Low | Low | Low / No Reaction | Insufficient energy to overcome the activation barrier. |
| Optimal | Low to Moderate | High | The desired reaction proceeds efficiently without significant decomposition. | |
| Too High | High | Low | Thermal decomposition and side reactions dominate.[6] | |
| Acid Catalyst | Too Weak / Low Conc. | Low | Low / No Reaction | Inefficient catalysis of the key cyclization step.[3] |
| Optimal | Low to Moderate | High | Efficiently catalyzes the desired reaction over side pathways.[3] | |
| Too Strong / High Conc. | Very High | Low | Promotes rapid decomposition and polymerization of reactants and intermediates.[7] | |
| Atmosphere | Air | Moderate to High | Moderate to Low | Oxidation of the hydrazine can lead to byproducts. |
| Inert (N₂ or Ar) | Low | High | Minimizes oxidative side reactions. | |
| Reagent Purity | Impure | High | Low | Impurities can initiate or catalyze unwanted side reactions.[3] |
| Pure | Low | High | A cleaner reaction profile with fewer competing pathways. |
Visual Guides
Diagrams of Pathways and Workflows
References
- 1. Catalytic processing of the acid tars | Catalysis and petrochemistry [kataliz.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to 4-Methylphenylhydrazine and Phenylhydrazine in the Fischer Indole Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of indole-containing scaffolds, the Fischer indole synthesis remains a cornerstone methodology. The choice of the starting phenylhydrazine derivative can significantly influence reaction efficiency, yield, and overall success. This guide provides an objective comparison of two commonly used reagents, 4-methylphenylhydrazine and the parent phenylhydrazine, supported by experimental data to aid in reagent selection for specific synthetic applications.
Performance Comparison: The Impact of a Para-Methyl Group
The primary distinction between this compound (also known as p-tolylhydrazine) and phenylhydrazine is the presence of an electron-donating methyl group on the phenyl ring. This seemingly minor structural change can have a notable impact on the reactivity of the hydrazine in the Fischer indole synthesis.
Electron-donating groups, such as a methyl group, increase the electron density of the aromatic ring. This enhanced nucleophilicity is thought to facilitate the key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism, often leading to higher yields and allowing for the use of milder reaction conditions.
Quantitative Data Summary
The following table summarizes the performance of this compound and phenylhydrazine in the Fischer indole synthesis under both mechanochemical and classical solution-phase conditions, providing a comparative overview of their yields.
| Hydrazine | Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Propiophenone | 2-methyl-3-phenyl-5-methylindole | Mechanochemical, Oxalic Acid, Dimethylurea | 56 | [1] |
| Phenylhydrazine | Propiophenone | 2-methyl-3-phenylindole | Mechanochemical, Oxalic Acid, Dimethylurea | comparable to 56 | [1] |
| This compound HCl | 2-Methylcyclohexanone | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | Acetic Acid, Room Temp. | 85 | [2] |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Acetic Acid, Heat | 30.79 | [3] |
Experimental Protocols
Detailed methodologies for representative Fischer indole syntheses using both this compound and phenylhydrazine are provided below.
Protocol 1: Synthesis of 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole using this compound Hydrochloride[2]
Materials:
-
p-Tolylhydrazine hydrochloride (1.89 mmol)
-
2-Methylcyclohexanone (1.89 mmol)
-
Glacial acetic acid (3 g, ~0.05 mol)
-
1 M Sodium hydroxide solution
-
Chloroform (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride (0.3 g, 1.89 mmol) and 2-methylcyclohexanone (0.21 g, 1.89 mmol).
-
Add glacial acetic acid (3 g, 0.05 mol) to the mixture.
-
The mixture is stirred at room temperature until Thin Layer Chromatography (TLC) indicates the completion of the reaction.
-
Once the reaction is complete, neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The residue is passed through a short silica gel column for further purification to yield the product (0.32 g, 85%).
Protocol 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Phenylhydrazine[3]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial acetic acid
Procedure:
-
In a suitable reaction vessel, heat a mixture of phenylhydrazine and cyclohexanone with glacial acetic acid.
-
The reaction progress is monitored until completion.
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
The crude product is purified, likely through recrystallization, to yield 1,2,3,4-tetrahydrocarbazole.
-
The reported yield for this specific experiment was 30.79%.[3]
Visualizing the Fischer Indole Synthesis
The following diagrams illustrate the general mechanism of the Fischer indole synthesis and a typical experimental workflow.
References
A Comparative Guide to Brønsted and Lewis Acids in the Synthesis of 6-Methyl-1,2,3,4-tetrahydrocarbazole
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone in the construction of the indole nucleus, is a critical reaction in the development of numerous pharmaceutical agents. The choice of an acid catalyst is paramount, significantly influencing reaction efficiency and yield. This guide provides an objective comparison of Brønsted and Lewis acids in the synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole from 4-methylphenylhydrazine and cyclohexanone, supported by experimental data and detailed protocols.
Performance Comparison: Brønsted vs. Lewis Acids
The efficacy of Brønsted and Lewis acids in the Fischer indole synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole can be evaluated by comparing reaction yields and conditions. Below is a summary of quantitative data from representative experimental protocols.
| Catalyst Type | Catalyst | Reactants | Solvent | Reaction Conditions | Yield (%) |
| Brønsted Acid | Glacial Acetic Acid | This compound, Cyclohexanone | Glacial Acetic Acid | Reflux, 2 hours | 78.8% |
| Lewis Acid | Zinc Chloride (ZnCl₂) | This compound hydrochloride, Cyclohexanone | Ethanol | Reflux, 3 hours | 85% |
Experimental Protocols
Detailed methodologies for the synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole using a representative Brønsted and Lewis acid are provided below.
Protocol 1: Brønsted Acid Catalysis using Glacial Acetic Acid
This protocol is adapted from the synthesis of 3-t-butyl-N-methyl-1,2,3,4-tetrahydrocarbazole, a structurally similar compound.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (0.08 mole) and glacial acetic acid (30 g, 0.50 mole).
-
Add cyclohexanone (0.08 mole) to the mixture.
-
Heat the reaction mixture to reflux with continuous stirring for 5 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by vacuum filtration and washed with water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield 6-methyl-1,2,3,4-tetrahydrocarbazole.
**Protocol 2: Lewis Acid Catalysis using Zinc Chloride (ZnCl₂) **
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Absolute Ethanol
Procedure:
-
A mixture of this compound hydrochloride (10 g), cyclohexanone (6.2 g), and absolute ethanol (50 ml) is prepared in a round-bottom flask.
-
Anhydrous zinc chloride (10 g) is added to the mixture.
-
The reaction mixture is heated under reflux on a water bath for 3 hours.
-
The hot solution is poured into a mixture of concentrated hydrochloric acid (20 ml) and water (200 ml).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude 6-methyl-1,2,3,4-tetrahydrocarbazole is purified by recrystallization from ethanol.
Reaction Mechanisms and Catalytic Roles
The Fischer indole synthesis proceeds through a series of steps, with the acid catalyst playing a crucial role in facilitating the reaction. While the overall pathway is similar, the mode of action differs between Brønsted and Lewis acids.
Brønsted Acid Catalyzed Mechanism
A Brønsted acid, a proton (H⁺) donor, protonates the hydrazone intermediate, which is crucial for the subsequent tautomerization and[1][1]-sigmatropic rearrangement.
Caption: Brønsted acid-catalyzed Fischer indole synthesis workflow.
Lewis Acid Catalyzed Mechanism
A Lewis acid, an electron-pair acceptor, coordinates to the nitrogen atom of the hydrazone. This coordination enhances the acidity of the N-H proton, facilitating the tautomerization and subsequent rearrangement.
Caption: Lewis acid-catalyzed Fischer indole synthesis workflow.
Conclusion
Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole. The choice of catalyst may depend on factors such as desired reaction time, yield, and the stability of other functional groups in the starting materials. The provided data suggests that zinc chloride, a Lewis acid, may offer a slightly higher yield under the specified conditions. However, Brønsted acids like glacial acetic acid also provide good yields and may be preferred in certain contexts due to their cost-effectiveness and ease of handling. Researchers should consider these factors when selecting a catalyst for their specific synthetic needs.
References
A Comparative Guide to the Validation of HPLC Methods for 4-Methylphenylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Methylphenylhydrazine and its derivatives is critical in pharmaceutical development and quality control due to their potential as key intermediates and impurities. High-Performance Liquid Chromatography (HPLC) remains a primary analytical technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for a model hydrazine-containing compound, alongside alternative analytical techniques, supported by experimental data and detailed protocols.
HPLC Method Validation: A Case Study
A stability-indicating Reversed-Phase HPLC (RP-HPLC) method was developed and validated for a model hydrazone, ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene) hydrazineyl)-4-methyl-1-oxopentan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate, herein referred to as Hydrazone Compound D_5d.[1] This method demonstrates the typical validation parameters required to ensure the reliability and accuracy of an HPLC assay for hydrazine derivatives.
Experimental Protocol: Validated RP-HPLC Method for Hydrazone Compound D_5d[1]
1. Chromatographic Conditions:
-
Instrument: UltiMateDionex 3000 SD with Chromeleon 7.2 SR3 Systems, Thermo Fisher Scientific Inc.
-
Column: Purospher® STAR, RP-18 (250 mm x 4.6 mm, 5 µm) with a Hibar® RT 125-4 guard column.
-
Mobile Phase: A mixture of acetonitrile, phosphate buffer (pH 4.0), and methanol in a 60:30:10 (v/v/v) ratio.
-
Flow Rate: 1.0 ml/min (isocratic).
-
Column Temperature: 25°C.
-
Detection: UV at 272 nm.
-
Injection Volume: 20 µl.
-
Run Time: 15 minutes.
2. Standard Solution Preparation:
-
A stock solution of Hydrazone Compound D_5d is prepared in a suitable organic solvent (e.g., acetonitrile).
-
Working standards are prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations for linearity, accuracy, and precision studies.
3. Sample Preparation for Stability Studies:
-
Weigh 1.0 mg of the analyzed compound and dissolve it in 5 ml of acetonitrile.
-
Dilute the resulting mixture to 50 ml with the respective buffers (pH 2.0, 7.4, 9.0, and 13.0).
-
Stir the solutions at 37°C for a total of 240 minutes.
-
Inject 20 µl samples into the HPLC system at defined time intervals to assess stability.[1]
4. Validation Parameters (as per ICH Guidelines):
-
Specificity: The method's ability to accurately measure the analyte in the presence of impurities, degradation products, or other matrix components. This is often assessed through forced degradation studies (exposure to acid, base, oxidation, heat, and light).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution.
-
Accuracy: The closeness of the test results to the true value. This is typically evaluated by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation: HPLC Method Validation Summary
The following table summarizes typical validation data for an HPLC method for a hydrazine derivative, based on published studies.
| Validation Parameter | Typical Performance Data | Reference |
| Linearity (R²) | > 0.999 | [2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (% RSD) | ||
| - Repeatability | < 2.0% | |
| - Intermediate Precision | < 2.0% | |
| LOD | 0.008 µg/mL (for Phenylhydrazine) | [2] |
| LOQ | 0.02 µg/mL (for Phenylhydrazine) | [2] |
Note: The LOD and LOQ values are highly dependent on the specific compound and the detector used. For some hydrazine derivatives, derivatization is necessary to achieve the required sensitivity.[2]
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely used technique, other methods can also be employed for the analysis of this compound derivatives, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Applications |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, cost-effective. | May lack sensitivity for some impurities; derivatization may be needed for UV-inactive compounds. | Routine quality control, stability testing, impurity profiling. |
| LC-MS | Separation by HPLC coupled with mass spectrometry for detection. | High sensitivity and selectivity, provides molecular weight information for impurity identification. | Higher cost of instrumentation and maintenance, more complex method development. | Trace level impurity analysis, structural elucidation of unknown impurities. |
| GC-MS | Separation of volatile compounds by gas chromatography with mass spectrometry detection. | Excellent for volatile and thermally stable compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds; derivatization is often required for polar compounds like hydrazines. | Analysis of residual solvents and volatile impurities. |
A validated LC-MS method for the determination of 4-sulfonamidophenylhydrazine and sulfonamide in diarylpyrazole derivatives reported an LOQ of 0.4915 ng/mL and 0.5079 ng/mL, respectively, demonstrating the high sensitivity of this technique.[3]
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Techniques.
References
Spectroscopic Confirmation of 6-Methylindole: A Comparative Guide to Indole Synthesis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic data to confirm the structure of 6-methylindole, synthesized via the Fischer indole synthesis from 4-methylphenylhydrazine. We present detailed experimental protocols and compare the spectroscopic characteristics of the product with an alternative indole synthesized through the Bischler-Möhlau method, offering a comprehensive framework for analysis.
Fischer Indole Synthesis: Unveiling the Structure of 6-Methylindole
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[1] The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1] In this case, the reaction of this compound with a suitable ketone, such as acetone, yields the target molecule, 6-methylindole. The mechanism involves the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[1]
Experimental Protocol: Fischer Indole Synthesis of 6-Methylindole
This protocol outlines the synthesis of 6-methylindole from this compound hydrochloride and acetone.
Materials:
-
This compound hydrochloride
-
Acetone
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (dilute)
-
Water
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride in a minimal amount of warm ethanol. Add a slight excess of acetone to the solution. To this mixture, add a few drops of glacial acetic acid to catalyze the reaction. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
Cyclization: To the flask containing the phenylhydrazone, add a larger volume of glacial acetic acid to serve as the solvent and catalyst for the cyclization step. Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which will cause the crude 6-methylindole to precipitate.
-
Purification: Collect the crude product by filtration and wash it with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol/water, to yield pure 6-methylindole as a solid.
Spectroscopic Analysis and Structural Confirmation
The identity and purity of the synthesized 6-methylindole are confirmed through a suite of spectroscopic techniques. The data presented below provides a clear signature for the 6-methylindole structure.
Data Presentation: Spectroscopic Data for 6-Methylindole
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The ¹H NMR spectrum of 6-methylindole will show characteristic signals for the aromatic protons, the N-H proton of the indole ring, and the methyl group protons. The aromatic protons will appear as multiplets in the range of δ 7.0-7.6 ppm. The N-H proton will typically appear as a broad singlet at around δ 8.0 ppm. The methyl protons will be a sharp singlet at approximately δ 2.4 ppm. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the 6-methylindole molecule. The spectrum will show signals for the two quaternary carbons of the indole ring, the six aromatic CH carbons, and the methyl carbon. |
| IR (Infrared Spectroscopy) | The IR spectrum provides information about the functional groups present. Key absorptions for 6-methylindole include a sharp N-H stretch around 3400 cm⁻¹, characteristic C-H stretching of the aromatic ring and methyl group (around 3100-2900 cm⁻¹), and C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region. |
| MS (Mass Spectrometry) | Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of 6-methylindole will show a molecular ion peak (M⁺) at m/z = 131, corresponding to its molecular formula (C₉H₉N). |
A Comparative Look: The Bischler-Möhlau Indole Synthesis
To provide a point of comparison, we will examine an alternative method for indole synthesis, the Bischler-Möhlau synthesis, and the spectroscopic data of its product. This method involves the reaction of an α-halo-ketone with an excess of an aniline to form a 2-arylindole.[3]
Experimental Protocol: Bischler-Möhlau Synthesis of 2-Phenylindole
This protocol outlines the synthesis of 2-phenylindole from α-bromoacetophenone and aniline.[2]
Materials:
-
α-Bromoacetophenone
-
Aniline
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve α-bromoacetophenone in ethanol. Add a significant excess of aniline (at least 3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into water. The crude 2-phenylindole will precipitate.
-
Purification: Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization from ethanol to yield pure 2-phenylindole.[2]
Data Presentation: Spectroscopic Data for 2-Phenylindole
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | The ¹H NMR spectrum of 2-phenylindole will show a complex multiplet pattern for the aromatic protons of both the indole and the phenyl substituent, typically in the range of δ 7.1-7.8 ppm. The N-H proton will appear as a broad singlet around δ 8.1 ppm. A characteristic signal for the proton at the 3-position of the indole ring will be observed as a singlet or a doublet around δ 6.8 ppm.[4] |
| ¹³C NMR | The ¹³C NMR spectrum will show signals for the 14 carbon atoms of 2-phenylindole, including those of the indole ring and the phenyl substituent. |
| IR | The IR spectrum of 2-phenylindole will exhibit a characteristic N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching bands for the aromatic rings will appear in the 1600-1450 cm⁻¹ region. |
| MS | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 193, corresponding to the molecular formula of 2-phenylindole (C₁₄H₁₁N).[5][6] |
Visualizing the Process and Comparison
To further clarify the experimental workflow and the relationship between the synthetic methods, the following diagrams are provided.
Caption: Experimental workflow for the Fischer indole synthesis of 6-methylindole.
Caption: Comparison of Fischer and Bischler-Möhlau indole synthesis methods.
By presenting detailed protocols and comparative spectroscopic data, this guide aims to equip researchers with the necessary tools to confidently synthesize and characterize substituted indoles, crucial scaffolds in modern drug discovery and development.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. 2-Phenylindole(948-65-2) 1H NMR [m.chemicalbook.com]
- 5. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
A Researcher's Guide to Carbonyl Derivatization: Comparing Alternatives to 4-Methylphenylhydrazine
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds (aldehydes and ketones) is a frequent analytical challenge. Due to the often low volatility, poor ionization efficiency, and instability of these molecules, chemical derivatization is a critical step to enhance their detectability in analytical systems like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). While 4-Methylphenylhydrazine has been used for this purpose, a range of alternative reagents offer distinct advantages in sensitivity, selectivity, and compatibility with modern analytical workflows. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.
Comparison of Performance
The choice of derivatization reagent is dictated by the specific carbonyl compound, the sample matrix, and the analytical instrumentation available. The following table summarizes the performance characteristics of several common reagents compared to the baseline, this compound.
| Reagent | Target Analytes | Typical Detection Method | Sensitivity/LOD | Key Advantages & Disadvantages |
| This compound | Aldehydes & Ketones | HPLC-UV | Data not readily available in recent literature. | Advantages: Effective for forming hydrazones. Disadvantages: Less common in recent literature; potential for E/Z isomer formation. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes & Ketones | HPLC-UV, LC-MS, GC-MS | 0.4-9.4 ng/m³ (LC-MS/MS); ~0.1 ng (UHPLC-UV)[1] | Advantages: Most widely used ("gold standard"), robust, stable derivatives, extensive literature and established methods (e.g., EPA 8315A).[2][3] Disadvantages: Can form E/Z stereoisomers, complicating chromatography[4]; potential for thermal decomposition in GC.[5] |
| Girard's Reagent T (GT) | Aldehydes & Ketones (esp. Steroids) | LC-MS | LOD: 0.06–0.09 μM (HPLC-UV for α-dicarbonyls)[6]; Significant sensitivity enhancement for steroids.[7] | Advantages: Introduces a permanent positive charge, greatly enhancing ESI-MS ionization efficiency; water-soluble byproducts are easily removed.[8] Disadvantages: May not be ideal for GC-MS due to low volatility. |
| Dansylhydrazine (DNSH) | Aldehydes & Ketones | HPLC-FLD, LC-MS | LOD: 19.2 µg/kg (Formaldehyde), 20.7 µg/kg (Acetaldehyde)[9][10]; 100 amol (CE-LIF)[11] | Advantages: Forms highly fluorescent derivatives for sensitive fluorescence detection; enhances ionization for LC-MS.[8][9] Disadvantages: Can be light-sensitive; reaction times can be long (e.g., 24h).[9][10] |
| DMNTH | Glucocorticoids, Carbonyls | MALDI-MSI | Detection limit of 50 ng/µL for fluticasone propionate.[12] | Advantages: Superior results compared to DNPH for MALDI-MSI of glucocorticoids; acts as a "reactive matrix".[12] Disadvantages: Less common, more specialized applications. |
| 2-Hydrazinopyridine (2-HP) | Ketosteroids | LC-MS | Superior signal response compared to Girard's Reagent T for ketosteroids in saliva. | Advantages: Demonstrated superiority for specific applications like ketosteroid analysis. Disadvantages: Less universally applied than DNPH or Girard's reagents. |
| 2-Hydrazinoquinoline (HQ) | Aldehydes, Ketones, Carboxylic Acids | LC-MS | Not specified | Advantages: Broader reactivity spectrum than DNPH or Dansylhydrazine, allowing simultaneous analysis of multiple metabolite classes.[1][5] Disadvantages: Requires activators (DPDS, TPP) for carboxylic acids.[1] |
Experimental Workflows and Mechanisms
The fundamental principle behind these derivatization reactions is the nucleophilic addition of the hydrazine reagent to the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone. This process converts a neutral, often poorly detectable analyte into a derivative with enhanced analytical properties.
The core chemical reaction for hydrazine-based reagents is the formation of a hydrazone, which introduces a C=N double bond. For reagents like Girard's T, a charged moiety is also incorporated, significantly boosting ionization in mass spectrometry.
When selecting a reagent, a key decision involves balancing the need for sensitivity against the complexity of the workflow and potential issues like isomer formation.
Experimental Protocols
Detailed, validated protocols are essential for reproducible and accurate results. Below are representative protocols for three of the most effective and widely used derivatization reagents.
Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
Adapted from EPA Method 8315A for aqueous samples.
1. Reagent Preparation:
-
DNPH Reagent: Dissolve 428.7 mg of 70% (w/w) DNPH in 100 mL of absolute ethanol. Use sonication if necessary to fully dissolve.
-
Citrate Buffer (1 M, pH 3): Add 80 mL of 1 M citric acid to 20 mL of 1 M sodium citrate. Adjust pH to 3.0 ± 0.1 with 6M HCl or 6M NaOH.
2. Derivatization Procedure: a. Transfer 100 mL of the aqueous sample into a 250 mL flask. b. For most aldehydes and ketones, add 4 mL of citrate buffer and adjust the sample pH to 3.0 ± 0.1. (Note: For formaldehyde-only analysis, an acetate buffer at pH 5.0 is sometimes used). c. Add 6 mL of the DNPH reagent to the flask. d. Seal the flask and place it in a heated (40°C) orbital shaker for 1 hour, ensuring gentle swirling. e. After incubation, the sample is ready for extraction.
3. Extraction (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge (e.g., 2000 mg) by passing 15 mL of acetonitrile, followed by 15 mL of reagent water. Do not allow the cartridge to go dry. b. Load the derivatized sample onto the cartridge at a flow rate of 10-15 mL/min. c. After loading, wash the cartridge with 15 mL of reagent water and dry it under vacuum for 10-15 minutes. d. Elute the derivatives from the cartridge with 10 mL of ethanol or acetonitrile. e. Adjust the eluate to a final volume of 10 mL and transfer an aliquot to an autosampler vial for HPLC-UV (360 nm) or LC-MS analysis.
Protocol 2: Derivatization with Girard's Reagent T (GT)
General protocol for derivatization of neutral steroids or α-dicarbonyls.
1. Reagent Preparation:
-
GT Solution (0.2 M): Dissolve 3.35 g of Girard's Reagent T [(hydrazinocarbonylmethyl)trimethylammonium chloride] in 100 mL of deionized water.
-
Acid Catalyst/Buffer: Prepare a suitable buffer. For α-dicarbonyls, a 0.2 M glycine buffer at pH 2.1 is effective.[6] For steroids, 10% acetic acid in methanol is commonly used.
2. Derivatization Procedure (for α-dicarbonyls): a. In a microfuge tube, mix 50 µL of the sample (e.g., beverage) with 200 µL of 0.2 M glycine buffer (pH 2.1) and 100 µL of 0.2 M Girard-T reagent.[6] b. Seal the tube and incubate in a water bath at 40°C for 60 minutes. The reaction is typically >95% complete within this time.[6] c. After incubation, dilute the sample with 250 µL of water. d. Transfer the solution to an autosampler vial for analysis by LC-MS or ion-pair reverse phase HPLC. The derivatives are reported to be stable for several days at room temperature.[6]
Protocol 3: Derivatization with Dansylhydrazine (DNSH)
Protocol for derivatization of aldehydes for HPLC with fluorescence detection.
1. Reagent Preparation:
-
DNSH Solution: Prepare a solution of Dansylhydrazine in acetonitrile (e.g., 1 mg/mL). This solution should be prepared fresh and protected from light.
-
Acid Catalyst: Prepare a dilute solution of an acid like acetic acid or HCl in acetonitrile to catalyze the reaction.
2. Derivatization Procedure (for aldehydes in packaging): a. Samples are extracted with the derivatization reagent for 30 minutes.[9][10] b. The mixture is then allowed to derivatize for 24 hours.[9][10] c. Following derivatization, the sample is purified using a cleanup cartridge (e.g., PSA/C18).[9][10] d. The final extract is analyzed by HPLC. e. HPLC Conditions:
- Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm).[9][10]
- Mobile Phase: Gradient elution with an acetic acid aqueous solution (pH 2.55) and acetonitrile.[9][10]
- Detection: Fluorescence detector with excitation at 330 nm and emission at 484 nm.[9][10]
Conclusion
While this compound is a viable reagent, the modern analytical laboratory has a diverse toolkit of alternatives that offer significant advantages for carbonyl analysis.
-
For robust, routine analysis using HPLC-UV , 2,4-Dinitrophenylhydrazine (DNPH) remains the industry standard with a wealth of established methods.
-
For highly sensitive LC-MS analysis, especially for steroids and other high-value analytes , Girard's Reagents (T and P) are superior due to their ability to impart a permanent positive charge, dramatically improving ionization efficiency.
-
When high sensitivity is required and fluorescence detection is available , Dansylhydrazine (DNSH) is an excellent choice, yielding intensely fluorescent derivatives.
-
For specialized applications , such as MALDI imaging or the simultaneous analysis of multiple metabolite classes, newer reagents like DMNTH and 2-Hydrazinoquinoline (HQ) demonstrate significant promise and may provide the best performance.
Ultimately, the optimal reagent choice requires careful consideration of the analytical goals, sample matrix, and available instrumentation. By leveraging the specific strengths of these alternative reagents, researchers can achieve more sensitive, selective, and reliable quantification of critical carbonyl compounds.
References
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The quantitative microanalysis of carbonyl compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Fischer Indole Synthesis with Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry, stands as a pivotal reaction for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals. The reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, is profoundly influenced by the electronic nature of substituents on the phenylhydrazine ring. Understanding the kinetic landscape of this transformation is paramount for reaction optimization, predicting outcomes, and designing efficient synthetic routes. This guide provides a comparative analysis of the kinetic studies of the Fischer indole synthesis with various substituted phenylhydrazines, supported by experimental data and detailed protocols.
Data Presentation: The Influence of Substituents on Reaction Rates
The electronic properties of substituents on the phenylhydrazine ring play a critical role in the rate of the Fischer indole synthesis. Electron-donating groups (EDGs) generally accelerate the reaction, while electron-withdrawing groups (EWGs) have a retarding effect. This is attributed to the influence of these groups on the key[1][1]-sigmatropic rearrangement step of the reaction mechanism.
The following tables summarize quantitative data from kinetic studies, providing a clear comparison of how different substituents on the phenylhydrazine moiety affect the reaction rate.
Table 1: Kinetic Data for the Indolisation of Cyclohexanone p-Substituted Phenylhydrazones
This table presents the specific reaction velocity constants (k) for the cyclization of various para-substituted phenylhydrazones of cyclohexanone in glacial acetic acid at 20.3 °C. The data clearly illustrates the trend of increased reaction rate with electron-donating substituents and decreased rate with electron-withdrawing substituents.
| Substituent (X) | 10⁵k (sec⁻¹) |
| OMe | 14.7 |
| Me | 4.19 |
| H | 1.83 |
| Cl | 0.49 |
| Br | 0.43 |
| NO₂ | 0.003 |
Table 2: Reaction Conditions and Yields for the Synthesis of 3H-Indoles with Substituted Phenylhydrazines
This table provides a qualitative and semi-quantitative comparison of reaction outcomes for the synthesis of 3H-indoles (indolenines) from substituted phenylhydrazines and isopropyl methyl ketone or 2-methylcyclohexanone. While not providing rate constants, the reaction times and yields offer valuable insight into the relative reactivity of the substituted phenylhydrazines.
| Phenylhydrazine Substituent | Carbonyl Compound | Reaction Time | Yield (%) |
| p-Tolyl | Isopropyl methyl ketone | 1 h | 92 |
| m-Tolyl | Isopropyl methyl ketone | 1 h | 90 |
| o-Tolyl | Isopropyl methyl ketone | 1 h | 89 |
| p-Nitrophenyl | Isopropyl methyl ketone | 1.5 h (reflux) | 10 |
| p-Nitrophenyl | 2-Methylcyclohexanone | 4 h (reflux) | 55 |
| o-Nitrophenyl | 2-Methylcyclohexanone | 4 h (reflux) | 51 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any kinetic study. Below are methodologies adapted from the cited literature for performing kinetic studies and a general synthesis of indoles via the Fischer reaction.
Protocol 1: Kinetic Measurement of the Fischer Indole Synthesis
This protocol is based on the kinetic studies of the cyclization of cyclohexanone phenylhydrazones.
Materials:
-
Substituted phenylhydrazine
-
Cyclohexanone
-
Glacial acetic acid
-
Standardized acid (for titration)
-
Indicator (e.g., bromophenol blue)
Procedure:
-
Preparation of Phenylhydrazone: Prepare the desired cyclohexanone p-substituted phenylhydrazone by reacting the corresponding phenylhydrazine with cyclohexanone. Recrystallize the product to a constant melting point.
-
Reaction Setup: Accurately weigh the phenylhydrazone and dissolve it in a known volume of purified acetic acid maintained at a constant temperature (e.g., 20.3 °C) in a thermostat bath.
-
Initiation of Reaction: The reaction is considered to start once the phenylhydrazone is fully dissolved.
-
Monitoring Reaction Progress: The rate of reaction is followed by measuring the rate of evolution of ammonia. This is achieved by passing a steady stream of dry, CO₂-free air through the reaction mixture to carry the evolved ammonia into a flask containing a known excess of standard acid.
-
Quantification of Ammonia: At regular time intervals, titrate the excess acid in the receiving flask with a standard base using a suitable indicator to determine the amount of ammonia evolved.
-
Data Analysis: The specific reaction velocity constant (k) is calculated from the rate of ammonia evolution, which corresponds to the rate of indole formation.
Protocol 2: General Synthesis of a Substituted Indole (e.g., 2,3,3,5-tetramethylindolenine)
This protocol describes the synthesis of a 3H-indole from a substituted phenylhydrazine and a ketone.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine p-tolylhydrazine hydrochloride (1 equivalent) and isopropyl methyl ketone (1 equivalent).
-
Acid Catalyst: Add glacial acetic acid to the flask.
-
Reaction: Stir the mixture at room temperature for the specified time (e.g., 1 hour).
-
Work-up: After the reaction is complete, neutralize the mixture with a 1 M sodium hydroxide solution.
-
Extraction: Dilute the mixture with water and extract the product with dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure indolenine derivative.
Mandatory Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: Mechanistic pathway of the Fischer indole synthesis.
Caption: General experimental workflow for kinetic studies.
References
A Comparative Guide to Indole Synthesis: An Analysis of Catalytic Yields and Methodologies
For Immediate Publication
The indole scaffold remains a cornerstone in the development of pharmaceuticals and functional materials, driving continuous innovation in synthetic methodologies. This guide offers a comparative analysis of various catalytic strategies for indole synthesis, with a focus on reaction yields and experimental protocols. It is intended for researchers, scientists, and professionals in drug development seeking to navigate the diverse landscape of indole synthesis and select the most appropriate method for their specific needs.
This comparison focuses on the synthesis of common indole structures, presenting quantitative data from established literature to objectively evaluate the performance of different catalytic systems. We delve into classic acid-catalyzed methods and modern transition-metal-catalyzed approaches, including those employing palladium, copper, gold, iron, and photoredox catalysts.
Quantitative Comparison of Indole Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the performance of different catalytic systems for the synthesis of 2-phenylindole and 2,3-diphenylindole. These examples have been chosen to highlight the efficiencies of various methods in creating both mono- and di-substituted indoles.
| Target Molecule | Synthesis Method | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Phenylindole | Fischer Indole Synthesis | Zinc chloride (ZnCl₂) | None (Neat) | 170 | 0.1 | 72-80[1] |
| Pd-catalyzed Sonogashira/Cyclization | Pd(PPh₃)₂Cl₂ / CuI | DMF | Room Temp. | 24 | 69-78[2] | |
| 2,3-Diphenylindole | Larock Indole Synthesis | Palladium(II) acetate (Pd(OAc)₂) / PPh₃ | DMF | 100 | 12-24 | 85[3] |
| Gold-Catalyzed Cyclization | IPrAuNTf₂ | Toluene | Not Specified | Not Specified | 10* |
*Note: The 10% yield for the gold-catalyzed synthesis of 2,3-diphenylindole was reported as a side product in a specific reaction and may not reflect an optimized process for this particular product[4].
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.
Fischer Indole Synthesis of 2-Phenylindole
This classical method involves the acid-catalyzed cyclization of a phenylhydrazone.
Step 1: Formation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.
-
The product is collected by filtration and washed with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole
-
Powdered anhydrous zinc chloride (400 g) is melted in a beaker.
-
The temperature is raised to 170°C, and acetophenone phenylhydrazone (100 g) is added in portions with manual stirring.
-
The mixture is stirred for an additional 5 minutes.
-
To prevent solidification, 200 g of sand is stirred into the reaction mixture.
-
The zinc chloride is dissolved by digesting the mixture overnight with 800 mL of water and 25 mL of concentrated hydrochloric acid.
-
The solid crude product and sand are collected by filtration.
-
The solids are boiled with 600 mL of 95% ethanol, decolorized with activated charcoal, and filtered while hot.
-
Upon cooling, 2-phenylindole crystallizes and is collected. The final yield is 72-80%.[1]
Palladium-Catalyzed Larock Indole Synthesis of 2,3-Diphenylindole
This method is a powerful tool for the synthesis of 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[5]
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[3]
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[3]
-
Add anhydrous N,N-dimethylformamide (DMF, 5-10 mL) to the flask, followed by diphenylacetylene (2.0 mmol).[3]
-
Stir the reaction mixture at 100°C for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).[3]
Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,3-diphenylindole. The expected yield is approximately 85%.[3]
Copper-Catalyzed Synthesis of 2,3-Disubstituted Indoles
This protocol provides a general approach for the synthesis of 2,3-disubstituted indoles using a copper catalyst.
General Procedure:
-
A mixture of the o-iodo or o-bromoaniline (1.0 equiv), a β-keto ester or β-diketone (6.0 equiv), CuI (0.1 equiv), tetrazole-1-acetic acid (0.2 equiv), and Cs₂CO₃ (2.0 equiv) is stirred in DMSO at 80°C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 2,3-disubstituted indole.
Gold-Catalyzed Intramolecular Cyclization of o-Alkynyl Anilines
Gold catalysts are effective for the cyclization of o-alkynyl anilines to form the indole nucleus.
General Procedure:
-
To a solution of the o-alkynyl aniline (0.30 mmol) and a suitable nucleophile (1.2 mmol) in 1,2-dichloroethane (DCE, 3 mL) at room temperature, add IPrAuNTf₂ (0.015 mmol).[4]
-
Heat the reaction mixture at 80°C. The reaction typically takes around 3 hours and can be monitored by TLC.[4]
-
Upon completion, concentrate the mixture and purify the residue by silica gel flash chromatography to afford the desired functionalized indole.[4]
Iron-Catalyzed C-H Functionalization of Indoles
Iron catalysts offer a more sustainable and economical approach to indole functionalization. This protocol describes a C-H functionalization at the C3 position.
General Procedure:
-
To a reaction vessel, add Fe(ClO₄)₂·4H₂O (2.5 mg, 0.0075 mmol), NaBArF (8.5 mg, 0.009 mmol), and 2 mL of 1,2-dichloroethane (DCE).
-
Add the indole substrate (e.g., 1-benzylindole, 0.3 mmol) and the α-aryl-α-diazoester (0.3 mmol).
-
Stir the reaction mixture at the appropriate temperature (ranging from 25°C to 80°C depending on the substrate) until completion.[4]
-
After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the C3-functionalized indole.[4]
Photoredox-Catalyzed Indole Synthesis
Visible-light photoredox catalysis provides a mild method for indole synthesis, often through radical pathways. This example describes a cooperative photoredox and cobalt-catalyzed cyclization.
General Procedure:
-
In a reaction vessel, combine the 2-vinylarylamine substrate, 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF₃, 10 mol%) as the photocatalyst, and chloro(pyridine)cobaloxime (6 mol%) as the co-catalyst.[6][7]
-
Dissolve the components in an appropriate solvent (e.g., acetonitrile) and deoxygenate the mixture.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) under an inert atmosphere (Argon) at room temperature.[6]
-
Monitor the reaction by TLC. Upon completion (typically 3 hours), the product can be isolated and purified using standard chromatographic techniques. Yields of up to 85% have been reported for this type of transformation.[6]
Key Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in Graphviz DOT language.
Caption: A generalized experimental workflow for catalytic indole synthesis.
Caption: A simplified catalytic cycle for the Larock indole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. zhou.nankai.edu.cn [zhou.nankai.edu.cn]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
Characterization of Byproducts in 4-Methylphenylhydrazine Reactions by GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Methylphenylhydrazine (4-MPH), also known as p-tolylhydrazine, is a critical reagent in organic synthesis, most notably in the Fischer indole synthesis for the preparation of various pharmaceutically active compounds. The purity of the final product is paramount, necessitating a thorough understanding and characterization of potential byproducts that may arise during synthesis. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of these volatile and semi-volatile impurities. This guide provides a comparative overview of potential byproducts in 4-MPH reactions and outlines the GC-MS methodologies for their characterization.
Introduction to Byproduct Formation in this compound Reactions
Byproducts in reactions involving this compound can originate from several sources:
-
Impurities in the starting material: Commercial this compound may contain residual starting materials from its synthesis, such as p-toluidine, as well as positional isomers like 2-methylphenylhydrazine and 3-methylphenylhydrazine.
-
Side reactions: The intended reaction, such as the Fischer indole synthesis, can be accompanied by side reactions. These can include incomplete reaction, alternative cyclization pathways, and rearrangements, leading to a variety of structurally related impurities.
-
Degradation: this compound and its derivatives can be susceptible to thermal degradation, especially under the acidic and high-temperature conditions often employed in synthesis. This can lead to the formation of smaller, more volatile fragments.
The effective identification and quantification of these byproducts are crucial for process optimization, quality control, and regulatory compliance in drug development.
Comparative Analysis of Potential Byproducts
While specific byproduct profiles are highly dependent on the reaction conditions and the other reactants involved, a general understanding of potential impurities can guide analytical method development. Below is a table summarizing potential byproducts in a typical Fischer indole synthesis reaction between this compound and a ketone (e.g., acetone), along with their likely sources.
| Byproduct | Chemical Structure | Potential Source | Significance |
| p-Toluidine | CH₃C₆H₄NH₂ | Impurity in starting 4-MPH | Process-related impurity |
| 2-Methylphenylhydrazine | CH₃C₆H₄NHNH₂ | Isomeric impurity in starting 4-MPH | Leads to isomeric indole byproduct |
| 3-Methylphenylhydrazine | CH₃C₆H₄NHNH₂ | Isomeric impurity in starting 4-MPH | Leads to isomeric indole byproduct |
| 4-Methylphenylhydrazone of Ketone (unreacted) | CH₃C₆H₄NHN=C(R)R' | Incomplete reaction | Indicates suboptimal reaction conditions |
| Indole Isomers | e.g., 4-Methyl-2,3-dimethylindole | Reaction with isomeric phenylhydrazines | Difficult to separate from the main product |
| Aniline | C₆H₅NH₂ | Degradation product | Potential genotoxic impurity |
| Toluene | C₆H₅CH₃ | Degradation product | Residual solvent or degradation product |
GC-MS Methodology for Byproduct Characterization
GC-MS is the technique of choice for the analysis of volatile and semi-volatile byproducts in 4-MPH reactions due to its high resolution and sensitivity, and its ability to provide structural information for identification.
Experimental Protocol: GC-MS Analysis of a this compound Reaction Mixture
1. Sample Preparation:
-
Reaction Quenching: At the desired time point, a small aliquot of the reaction mixture is taken and immediately quenched by dilution in a suitable solvent (e.g., ethyl acetate, dichloromethane) to stop the reaction.
-
Extraction (if necessary): If the reaction mixture is in an acidic or aqueous medium, a liquid-liquid extraction may be necessary. The pH of the aqueous layer is adjusted to basic (pH > 8) with a suitable base (e.g., sodium bicarbonate solution) to ensure that the amine-containing byproducts are in their free base form. The mixture is then extracted with an organic solvent.
-
Drying and Concentration: The organic extract is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and then concentrated under a gentle stream of nitrogen to a suitable volume for GC-MS analysis.
-
Derivatization (optional): For highly polar or non-volatile byproducts, derivatization (e.g., silylation) may be employed to improve their chromatographic behavior.
2. GC-MS Parameters:
The following table provides a typical set of GC-MS parameters that can be used as a starting point for method development. Optimization will be required based on the specific byproducts of interest and the sample matrix.
| Parameter | Condition A (General Screening) | Condition B (High-Resolution) |
| GC System | Agilent 8890 GC or equivalent | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent | High-Resolution MS (e.g., TOF or Q-TOF) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C | 280 °C |
| Injection Volume | 1 µL (split or splitless) | 1 µL (splitless) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | 60 °C (hold 1 min), ramp to 300 °C at 8 °C/min, hold 10 min |
| Transfer Line Temp | 280 °C | 300 °C |
| Ion Source Temp | 230 °C | 250 °C |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Electron Energy | 70 eV | 70 eV |
| Mass Range | 35-550 amu | 50-600 amu |
| Scan Mode | Full Scan | Full Scan |
3. Data Analysis:
-
Peak Identification: The peaks in the total ion chromatogram (TIC) are identified by comparing their mass spectra with a commercial library (e.g., NIST, Wiley) and with the mass spectra of known standards if available.
-
Quantification: For quantitative analysis, a calibration curve is generated using certified reference standards of the identified byproducts. The concentration of each byproduct in the sample is then determined from this calibration curve.
Visualizing Reaction and Analysis Workflows
Fischer Indole Synthesis Pathway and Potential Side Reactions
Caption: Fischer Indole Synthesis Pathway with Potential Byproduct Formation.
GC-MS Analysis Workflow for Byproduct Characterization
Caption: Workflow for the Characterization of Byproducts by GC-MS.
Conclusion
The characterization of byproducts in this compound reactions is a critical aspect of pharmaceutical development and quality control. GC-MS provides a robust and reliable platform for the identification and quantification of these impurities. By understanding the potential sources of byproducts and implementing a systematic analytical approach, researchers can ensure the purity, safety, and efficacy of their synthesized compounds. The methodologies and workflows presented in this guide offer a solid foundation for developing and validating analytical methods for byproduct profiling in 4-MPH reactions.
A Comparative Guide to Purity Analysis of Indoles Synthesized via Fischer Indolization with 4-Methylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of indoles synthesized using 4-methylphenylhydrazine. Detailed experimental protocols and supporting data are presented to assist in selecting the most appropriate analytical technique for quality control and impurity profiling.
Introduction
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the preparation of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and biologically active compounds. When utilizing substituted phenylhydrazines, such as this compound, a variety of substituted indoles can be accessed. Ensuring the purity of these synthesized indoles is paramount for the reliability of research data and the safety and efficacy of potential drug candidates. This guide compares two of the most powerful and widely used analytical techniques, HPLC and GC-MS, for the comprehensive purity assessment of these compounds.
Synthesis of a Model Indole: 7-Methylindole
To illustrate the purity analysis, we will consider the synthesis of 7-methylindole from this compound and acetone via the Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis of 7-Methylindole.[1][2]
Materials:
-
This compound hydrochloride
-
Acetone
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (NaOH) solution (1 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in ethanol. Add acetone (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid is then added. The mixture is stirred at room temperature for 1-2 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the this compound.
-
Indolization: The solvent is removed under reduced pressure. To the resulting crude hydrazone, add a suitable acid catalyst such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid.[1][2] The reaction mixture is then heated to 80-100 °C and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a 1 M NaOH solution. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 7-methylindole is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Purity Analysis: A Head-to-Head Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, the required sensitivity, and the need for structural confirmation.[3][4][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile, thermally labile, and polar compounds. Indoles and their derivatives are well-suited for HPLC analysis. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar indoles to increase volatility.[6] |
| Sample Preparation | Generally straightforward, involving dissolution of the sample in a suitable solvent and filtration. | Can be more complex, potentially requiring derivatization to improve volatility and thermal stability of the indole and its impurities. |
| Sensitivity | High sensitivity, typically in the nanogram (ng) to picogram (pg) range, depending on the detector (e.g., UV-Vis, DAD).[7] | Very high sensitivity, often reaching the picogram (pg) to femtogram (fg) range, especially with selected ion monitoring (SIM).[3] |
| Impurity Identification | Identification is based on retention time comparison with reference standards. Diode-Array Detection (DAD) can provide UV-Vis spectra for preliminary identification. Coupling with a mass spectrometer (LC-MS) is required for definitive structural elucidation. | Provides definitive identification of impurities through their mass spectra, which can be compared to spectral libraries. This is a significant advantage for identifying unknown impurities. |
| Quantitative Analysis | Excellent for precise and accurate quantification using external or internal standards. | Good for quantification, but may be less precise than HPLC for some applications. |
Experimental Protocols for Purity Analysis
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more nonpolar compounds. For example: 0-5 min, 90% A; 5-25 min, ramp to 10% A; 25-30 min, hold at 10% A; 30.1-35 min, return to 90% A.
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30 °C[7]
-
Detection Wavelength: 220 nm and 280 nm (Indoles have characteristic absorbances at these wavelengths).[7]
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized 7-methylindole and dissolve it in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized 7-methylindole and dissolve it in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
Data Presentation and Interpretation
The purity of the synthesized 7-methylindole can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Table 1: Hypothetical Purity Analysis Data for Synthesized 7-Methylindole
| Analytical Technique | Main Peak Retention Time (min) | Purity (%) | Major Impurities Detected |
| HPLC-UV (280 nm) | 15.2 | 98.5 | Unreacted this compound, acetone phenylhydrazone, isomeric indole |
| GC-MS | 12.8 | 98.2 | Unreacted this compound, isomeric indole, and traces of aniline derivatives |
Potential Impurities in the Fischer Indole Synthesis of 7-Methylindole:
-
Unreacted this compound: The starting material may not have fully reacted.
-
Acetone 4-methylphenylhydrazone: The intermediate hydrazone may not have completely cyclized.
-
Isomeric Indoles: If an unsymmetrical ketone is used, the formation of regioisomers is possible. With acetone, this is not an issue, but with other ketones, it is a significant consideration.
-
Side-products from rearrangement: The[1][1]-sigmatropic rearrangement can sometimes lead to side products.
-
Degradation products: Indoles can be sensitive to strong acids and high temperatures, leading to degradation.
Visualizing the Workflow
Fischer Indole Synthesis Workflow
Caption: Workflow for the synthesis of 7-methylindole.
Purity Analysis Workflow
Caption: Comparative workflow for purity analysis.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity analysis of indoles synthesized from this compound.
-
For routine quality control and quantification of known impurities, HPLC is often the preferred method due to its robustness, high precision, and straightforward sample preparation for a wide range of indole derivatives.[7]
-
For the identification of unknown impurities and for comprehensive impurity profiling, GC-MS is invaluable due to its ability to provide structural information from mass spectra.[3]
A comprehensive approach to purity analysis would ideally involve the use of both techniques. HPLC can be used for routine purity checks and accurate quantification, while GC-MS can be employed to identify any unknown peaks observed in the HPLC chromatogram, providing a more complete picture of the sample's purity. This dual-analysis strategy ensures the high quality and integrity of synthesized indoles, which is critical for their application in research and drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in the Fischer Indole Synthesis: Novel Catalysts vs. Traditional Acids
The Fischer indole synthesis, a cornerstone in the synthesis of the indole scaffold prevalent in pharmaceuticals and natural products, has traditionally relied on strong Brønsted and Lewis acids.[1] However, the landscape of catalysis is evolving, with novel catalysts such as ionic liquids and heterogeneous systems offering advantages in terms of efficiency, milder reaction conditions, and recyclability. This guide provides a comparative analysis of these new catalysts against their traditional counterparts, supported by experimental data and detailed protocols to aid researchers in catalyst selection and optimization.
Performance Benchmark: New Catalysts vs. Traditional Acids
The efficacy of a catalyst in the Fischer indole synthesis is determined by several factors, including product yield, reaction time, and temperature. The following table summarizes the performance of selected new and traditional catalysts in the synthesis of 2-methylindole, a common benchmark substrate. It is important to note that reaction conditions may vary across different studies, which can influence direct comparability.
| Catalyst Type | Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| New Catalyst | [(HSO₃-p)₂im][HSO₄] (Ionic Liquid) | Phenylhydrazine | Acetone | Water | 80 | 4 | 70 | [2] |
| New Catalyst | Choline chloride·2ZnCl₂ (Ionic Liquid) | Phenylhydrazine | Ethylmethylketone | Neat | 100 | 1 | 80 | [3] |
| New Catalyst | Amberlite IR-120 (Heterogeneous) | Phenylhydrazine | Various ketones | Ethanol | Reflux | 6-10 | 70-88 | |
| Traditional Acid | H₂SO₄ (Brønsted Acid) | Phenylhydrazine | Acetone | Water | 80 | 6 | 58 | [2] |
| Traditional Acid | ZnCl₂ (Lewis Acid) | Phenylhydrazine | Acetone | Triethylene Glycol | N/A | N/A | High Yield | [4] |
| Traditional Acid | Polyphosphoric Acid (Brønsted Acid) | Phenylhydrazine | Various ketones | Neat | High Temp | N/A | Widely Used | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for the Fischer indole synthesis using a novel ionic liquid catalyst and a traditional Lewis acid.
Protocol 1: Synthesis of 2-Methylindole using SO₃H-Functionalized Ionic Liquid Catalyst
This protocol is adapted from the work of Xu, et al., demonstrating the use of a Brønsted acidic ionic liquid in an aqueous medium.[2]
Materials:
-
Phenylhydrazine (5 mmol)
-
Acetone (5 mmol)
-
[(HSO₃-p)₂im][HSO₄] (2.5 mmol)
-
Water (15 mL)
Procedure:
-
A mixture of phenylhydrazine (5 mmol), acetone (5 mmol), [(HSO₃-p)₂im][HSO₄] (2.5 mmol), and water (15 mL) is placed in a round-bottom flask.
-
The reaction mixture is stirred and heated at 80°C for 4 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
The product, 2-methylindole, can be further purified by recrystallization.
Protocol 2: Synthesis of 2,3-Dimethylindole using Zinc Chloride Catalyst
This protocol describes a classic approach using a traditional Lewis acid catalyst.[3]
Materials:
-
Phenylhydrazine
-
Ethyl methyl ketone
-
Zinc Chloride (ZnCl₂)
Procedure:
-
In a reaction flask, combine phenylhydrazine and ethyl methyl ketone.
-
Add finely powdered anhydrous zinc chloride to the mixture. The amount of zinc chloride can vary, but it is often used in stoichiometric or greater amounts.
-
Heat the mixture, typically in an oil bath, to a temperature of around 170-180°C.
-
The reaction is usually complete within a few hours. The progress can be monitored by TLC.
-
After cooling, the reaction mixture is treated with dilute acid to dissolve the zinc salts.
-
The product is then extracted with an organic solvent (e.g., ether or dichloromethane).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification of 2,3-dimethylindole can be achieved by distillation under reduced pressure or by chromatography.
Visualizing the Workflow and Reaction Mechanism
To provide a clearer understanding of the experimental process and the underlying chemical transformations, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Caption: Key steps in the Fischer indole synthesis reaction mechanism.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Methylphenylhydrazine
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like 4-Methylphenylhydrazine are paramount for ensuring laboratory safety and environmental protection. Adherence to these procedural guidelines is critical due to the inherent hazards of the compound.
Hazard Profile and Safety Precautions
This compound and its salts are hazardous substances that demand careful handling. The compound is classified as toxic if swallowed, causes skin irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) in a designated and controlled environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes that could cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation.[1][3] |
| Body Protection | Laboratory coat. | To protect against incidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors which may be harmful and cause respiratory irritation.[1][4] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills : For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[5] Scoop up the contaminated material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[6]
-
Major Spills : For larger spills, evacuate the area immediately. Restrict access and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.[7]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a systematic process that ensures safety from the point of waste generation to its final removal by a licensed service.
Waste Identification and Segregation
-
Categorization : Classify all this compound waste, including contaminated labware and absorbents, as hazardous chemical waste.[7]
-
No Mixing : To prevent potentially hazardous chemical reactions, do not mix this compound waste with other chemicals or solvents, especially incompatible materials.[8]
Waste Collection and Storage
-
Container : Use a compatible, leak-proof container with a secure, tightly closed lid for collecting the waste.[4][9]
-
Labeling : The waste container must be clearly and accurately labeled. The label should include:
-
Storage Location : Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[4] This area should be away from incompatible materials.[9]
Management of Empty Containers
-
Empty containers that held this compound must also be treated as hazardous waste as they may retain product residue.[6]
-
It is recommended to triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[8][10] Puncture the container to prevent reuse.[10]
Final Disposal
-
Professional Disposal : The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[3][4][11]
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7] Never dispose of this chemical down the drain or in regular trash.
Chemical Incompatibility Data
To prevent dangerous reactions, this compound waste must be stored separately from the following incompatible materials:
| Incompatible Substance Class | Specific Examples | Rationale for Incompatibility |
| Strong Oxidizing Agents | Nitrates, Peroxides, Perchlorates | Can cause vigorous or explosive reactions. |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | May lead to exothermic and potentially hazardous reactions.[11] |
Note: This information is based on general chemical principles and data from safety documents for related compounds.[4][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Methylphenyl)hydrazine | C7H10N2 | CID 10875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 10. benchchem.com [benchchem.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
